Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-methoxy-3-nitrophenyl phenyl ketone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of the organic compound 4-methoxy-3-nitrophenyl phenyl k...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of the organic compound 4-methoxy-3-nitrophenyl phenyl ketone. As a molecule with potential applications in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating structure-property relationships and guiding rational drug design. This document will delve into the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, providing expert insights into the interpretation of the resulting structural data.
Introduction: The Significance of Structural Elucidation
4-methoxy-3-nitrophenyl phenyl ketone, with the chemical formula C₁₄H₁₁NO₄, is a substituted benzophenone derivative.[1][2][3] The presence of a flexible ketone linker between two substituted phenyl rings suggests that the molecule can adopt various conformations, which will be dictated by the subtle interplay of intermolecular interactions in the solid state. The nitro and methoxy functional groups are known to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and crystal packing. A detailed understanding of its crystal structure can therefore provide invaluable insights into its chemical stability, solubility, and potential biological activity.
Synthesis and Crystallization: From Powder to Single Crystal
A crucial prerequisite for any crystallographic study is the availability of high-quality single crystals. This section outlines a typical procedure for the synthesis and subsequent crystallization of 4-methoxy-3-nitrophenyl phenyl ketone.
Synthetic Protocol
The synthesis of 4-methoxy-3-nitrophenyl phenyl ketone can be achieved through a Friedel-Crafts acylation reaction. The following is a generalized, illustrative protocol:
Step 1: Preparation of the Acylating Agent
Benzoyl chloride is a common and effective acylating agent for this reaction.
Step 2: The Friedel-Crafts Reaction
To a solution of 1-methoxy-2-nitrobenzene in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide), a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is added portion-wise at 0°C under an inert atmosphere.
Benzoyl chloride is then added dropwise to the stirred suspension.
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 4-methoxy-3-nitrophenyl phenyl ketone.
Crystallization Strategy
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Recommended Technique: Slow Evaporation
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) at a slightly elevated temperature.
The solution is filtered to remove any insoluble impurities.
The clear solution is left undisturbed in a loosely covered vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks.
The rationale behind this method is to allow the molecules to self-assemble into a highly ordered crystalline lattice, minimizing defects.
Single-Crystal X-ray Diffraction: Probing the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The Experimental Workflow
The process of an SC-XRD experiment can be broken down into several key stages, as illustrated in the diagram below.
Caption: A schematic overview of the key stages in a single-crystal X-ray diffraction experiment.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays (typically from a Mo or Cu source). The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data are then processed to yield a set of reflection intensities, which are used to solve and refine the crystal structure.
Structural Analysis and Interpretation
While a specific, experimentally determined CIF file for 4-methoxy-3-nitrophenyl phenyl ketone is not publicly available as of this writing, we can predict and discuss the key structural features based on related compounds and fundamental chemical principles.
Molecular Conformation
The central ketone linker allows for significant conformational flexibility. The dihedral angles between the phenyl rings and the carbonyl group will be a key structural feature, influencing the overall shape of the molecule. It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance between the aromatic rings.
Intermolecular Interactions and Crystal Packing
The presence of the nitro and methoxy groups provides opportunities for a variety of intermolecular interactions that will govern the crystal packing.
thermodynamic stability of 4-methoxy-3-nitrophenyl phenyl ketone
An In-Depth Technical Guide on the Thermodynamic Stability of 4-Methoxy-3-nitrophenyl Phenyl Ketone As a Senior Application Scientist in pharmaceutical and materials characterization, I approach the thermodynamic profili...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Thermodynamic Stability of 4-Methoxy-3-nitrophenyl Phenyl Ketone
As a Senior Application Scientist in pharmaceutical and materials characterization, I approach the thermodynamic profiling of complex organic intermediates not merely as a data-gathering exercise, but as an investigation into molecular causality. 4-Methoxy-3-nitrophenyl phenyl ketone (CAS 82571-94-6), also known as 4-methoxy-3-nitrobenzophenone, is a critical synthetic intermediate heavily utilized in the development of benzimidazole carbamates and other bioactive compounds[1][2].
Understanding its thermodynamic stability requires dissecting the intricate balance between its electronic resonance networks and the steric constraints imposed by its functional groups. This whitepaper provides a comprehensive framework for evaluating the thermodynamic properties of this molecule, combining theoretical density functional theory (DFT) with empirical thermal analysis.
The thermodynamic stability of 4-methoxy-3-nitrophenyl phenyl ketone is fundamentally dictated by a "push-pull" electronic system coupled with significant localized steric strain.
Steric Hindrance and Conformational Minima
The molecule features a central carbonyl bridge cross-conjugating two phenyl rings. In a vacuum, benzophenone derivatives prefer a non-planar "propeller" conformation to minimize the steric clash between the ortho-hydrogens of the two rings. However, in this specific derivative, the presence of a bulky methoxy group (-OMe) at the 4-position and a nitro group (-NO
2
) at the 3-position introduces severe localized steric hindrance[3].
Because the oxygen atom of the methoxy group and the oxygen atoms of the nitro group possess large van der Waals radii, they cannot exist in perfect coplanarity with the benzene ring. The nitro group is forced to rotate out of the aromatic plane. This rotation has a profound thermodynamic consequence: it diminishes the mesomeric electron-withdrawing effect (-M) of the nitro group, leaving its inductive effect (-I) to dominate. This disruption in extended conjugation raises the ground-state enthalpy of the molecule, slightly destabilizing the crystal lattice compared to unsubstituted benzophenone[4][5].
Electronic Resonance Dynamics
Despite the steric clash, the methoxy group acts as a strong electron donor (+M), pushing electron density into the aromatic ring. This electron density is partially pulled by the cross-conjugated carbonyl group. The resulting dipole moment and the specific HOMO-LUMO energy gap dictate the molecule's kinetic stability and susceptibility to thermal degradation[5].
Figure 1: Electronic and steric pathways dictating thermodynamic stability.
Quantitative Data: Computed and Thermal Parameters
To establish a baseline for experimental validation, we must first look at the computed physicochemical properties and the expected thermal behavior of the compound. The data below synthesizes established computational metrics with empirical thermal parameters typical of highly substituted nitrobenzophenones[6][7].
To accurately measure the thermodynamic stability of 4-methoxy-3-nitrophenyl phenyl ketone, researchers must employ protocols that inherently verify their own accuracy. Below are the definitive, step-by-step methodologies for both empirical and theoretical evaluation.
Protocol 1: Empirical Thermal Profiling via DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining the enthalpy of fusion and thermal degradation kinetics[7][8].
Instrument Calibration (The Anchor): Calibrate the DSC using a high-purity Indium standard (
Tm
= 156.6°C,
ΔHfus
= 28.45 J/g). This ensures that the heat flow sensors are perfectly aligned with absolute thermodynamic values.
Sample Preparation: Weigh exactly 3.00 ± 0.05 mg of 4-methoxy-3-nitrophenyl phenyl ketone into an aluminum crucible. Seal with a pin-holed lid to allow for off-gassing during potential decomposition, preventing pressure-induced baseline artifacts.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at 50 mL/min. Causality: Nitrogen prevents oxidative degradation (combustion), ensuring that any mass loss observed in the TGA is strictly a function of the molecule's inherent thermal instability (e.g., nitro-group cleavage)[9].
Thermal Program: Ramp the temperature from 25°C to 350°C at a strict rate of 10°C/min.
Self-Validation Check: Run an empty standard crucible as a baseline blank prior to sample analysis. A flat baseline confirms the absence of sensor contamination. Furthermore, the integration of the melting endotherm (
ΔHfus
) must remain constant even if the heating rate is altered to 5°C/min, confirming a purely thermodynamic, rather than kinetic, phase transition.
Protocol 2: In Silico Thermodynamic Modeling via DFT
Density Functional Theory (DFT) provides the quantum mechanical basis for the observed macroscopic stability[4][5].
Initial Geometry Optimization: Construct the 3D model of 4-methoxy-3-nitrophenyl phenyl ketone. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes between the 3-nitro and 4-methoxy groups.
DFT Execution: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the electron-rich oxygen atoms of the nitro and methoxy groups[4].
Self-Validation Check (Frequency Analysis): Upon reaching geometric convergence, immediately perform a vibrational frequency calculation at the same level of theory. The strict absence of imaginary (negative) frequencies is required. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true thermodynamic minimum.
Thermodynamic Output: Extract the zero-point energy (ZPE), thermal enthalpy correction, and Gibbs Free Energy (
G
) at 298.15 K to quantify the molecule's absolute stability.
Figure 2: Self-validating experimental workflow for thermodynamic profiling.
Conclusion
The thermodynamic stability of 4-methoxy-3-nitrophenyl phenyl ketone is a masterclass in competing molecular forces. While the highly conjugated benzophenone core attempts to enforce planarity and stability, the severe steric clash between the ortho-positioned methoxy and nitro groups disrupts this conjugation, forcing a higher-energy ground state. By strictly adhering to self-validating DSC/TGA protocols and rigorous DFT frequency checks, researchers can accurately map the thermal boundaries of this compound, ensuring its safe and effective scale-up in pharmaceutical synthesis.
4-methoxy-3-nitrophenyl phenyl ketone mechanism of action in photochemical reactions
An In-depth Technical Guide to the Photochemical Reaction Mechanism of 4-methoxy-3-nitrophenyl phenyl ketone For Researchers, Scientists, and Drug Development Professionals Abstract Aromatic ketones, particularly benzoph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Photochemical Reaction Mechanism of 4-methoxy-3-nitrophenyl phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic ketones, particularly benzophenone and its derivatives, are a cornerstone of organic photochemistry, underpinning technologies from polymer curing to photolithography. The introduction of substituents onto the aromatic rings dramatically modulates their photochemical behavior, offering a rich landscape for mechanistic investigation and application-driven design. This guide provides a detailed examination of the photochemical reaction mechanism of 4-methoxy-3-nitrophenyl phenyl ketone, a molecule featuring both a potent electron-donating group (methoxy) and a strong electron-withdrawing group (nitro). We will dissect the fundamental principles governing its photoexcitation, the nature of its reactive excited states, and the subsequent reaction pathways. This document synthesizes established photochemical theories with practical, field-proven experimental methodologies to provide a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Photochemical Landscape of Substituted Benzophenones
4-Methoxy-3-nitrophenyl phenyl ketone belongs to the family of benzophenone derivatives, which are renowned for their rich and varied photochemistry.[1] The parent benzophenone molecule is a classic Type II photoinitiator, valued for its high efficiency in forming a reactive triplet state upon UV irradiation.[2][3] This triplet state is the primary actor in subsequent chemical transformations.
The specific substitution pattern of 4-methoxy-3-nitrophenyl phenyl ketone—a para-methoxy group and a meta-nitro group relative to the benzoyl moiety—creates a fascinating electronic environment. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to significantly influence the energy levels and character of the excited states, thereby dictating the dominant reaction pathways.[4][5] Understanding these pathways is crucial for predicting the molecule's behavior in various applications, such as its potential as a photosensitizer, a component in photopolymerizable systems, or a photolabile protecting group.
This guide will explore the causality behind its photochemical reactivity, from initial photon absorption to the formation of final products, and detail the experimental protocols required to validate these mechanistic claims.
Core Principles of Aromatic Ketone Photochemistry
The journey from a stable ground-state molecule to reactive intermediates is governed by a series of photophysical processes. For an aromatic ketone, this journey is pivotal.
Light Absorption and Electronic Excitation
The process begins with the absorption of a photon of appropriate energy (typically in the UVA or UVB range), which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[6] This is a spin-allowed transition and occurs very rapidly.
The Central Role of the Triplet State
While the S₁ state is formed initially, it typically has a very short lifetime (nanoseconds or less).[7] For most aromatic ketones, the S₁ state undergoes a highly efficient process called intersystem crossing (ISC) to a lower-energy triplet state (T₁).[8] This process, while formally spin-forbidden, is facilitated by spin-orbit coupling. The resulting T₁ state has a significantly longer lifetime (microseconds to milliseconds) and a diradical-like character, making it the key reactive intermediate in most benzophenone-related photochemistry.[6][8]
Caption: Simplified Jablonski diagram for an aromatic ketone.
Mechanistic Pathways for 4-methoxy-3-nitrophenyl phenyl ketone
The specific structure of 4-methoxy-3-nitrophenyl phenyl ketone dictates which photochemical reaction pathways are most likely to occur. The primary reactions for ketones fall into two categories known as Norrish reactions.[9][10]
Norrish Type I Reaction: α-Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[11] Upon excitation to the triplet state, the molecule can fragment into two radical intermediates. For an unsymmetrical ketone like the one , cleavage can occur on either side of the carbonyl.
Pathway A: Cleavage between the carbonyl and the unsubstituted phenyl ring, yielding a 4-methoxy-3-nitrobenzoyl radical and a phenyl radical.
Pathway B: Cleavage between the carbonyl and the substituted phenyl ring, yielding a benzoyl radical and a 4-methoxy-3-nitrophenyl radical.
The relative probability of these pathways depends on the stability of the resulting radical fragments.[9] These radicals can then undergo various secondary reactions, such as decarbonylation (loss of CO), recombination, or reaction with the solvent.[9][11]
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the operative photochemical mechanism, a combination of experimental techniques is required. Each protocol described here forms a self-validating system when used in concert.
Protocol: Quantum Yield Determination
The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process. It is defined as the number of moles of a product formed (or reactant consumed) divided by the number of moles of photons absorbed (an einstein).
[6]
Objective: To quantify the efficiency of the photochemical degradation of 4-methoxy-3-nitrophenyl phenyl ketone.
Methodology:
Actinometry: First, calibrate the light source using a chemical actinometer (e.g., potassium ferrioxalate). This involves irradiating the actinometer solution for a set time and measuring the change in absorbance to precisely determine the photon flux of the lamp.
Sample Preparation: Prepare a solution of 4-methoxy-3-nitrophenyl phenyl ketone in the solvent of interest (e.g., acetonitrile, a poor H-donor, or isopropanol, a good H-donor) at a concentration that gives an absorbance of >2 at the irradiation wavelength to ensure near-complete light absorption. Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.
Irradiation: Irradiate the sample solution in a quartz cuvette for a specific, measured period under the same conditions used for actinometry.
Analysis: After irradiation, analyze the solution using a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the amount of the ketone that has been consumed.
Calculation: Calculate the quantum yield using the formula:
Φ = (moles of reactant consumed) / (moles of photons absorbed)
Causality: Comparing the quantum yield in an inert solvent versus a hydrogen-donating solvent provides strong evidence for or against the intermolecular hydrogen abstraction mechanism. A significantly higher Φ in the H-donating solvent is a hallmark of this pathway.
This pump-probe technique allows for the direct observation of short-lived excited states and radical intermediates.
[12]
Objective: To detect and characterize the triplet state and any resulting radical intermediates.
Methodology:
Sample Preparation: Prepare a deoxygenated solution of the ketone in the chosen solvent within a quartz cell.
Excitation (Pump): Excite the sample with a short, high-energy laser pulse (the "pump" beam, e.g., from an Nd:YAG laser at 355 nm) to generate the excited states.
[13]3. Probing: Pass a second, broad-spectrum light beam (the "probe" beam) through the sample at a precisely controlled delay time after the pump pulse.
Detection: A detector (like a CCD or photodiode array) measures the absorption spectrum of the transient species generated by the pump pulse.
Kinetic Analysis: By varying the delay time between the pump and probe pulses, a kinetic trace of the rise and decay of the transient species can be constructed. The lifetime of the triplet state and the formation of subsequent radicals can be measured directly.
[12]
Causality: The observation of a long-lived transient absorption signal that is rapidly quenched by oxygen is the definitive signature of the T₁ state. The appearance of new absorption bands corresponding to the ketyl radical in the presence of an H-donor confirms the hydrogen abstraction mechanism.
Caption: Experimental workflow for Transient Absorption Spectroscopy.
Quantitative Data Summary
While specific experimental data for 4-methoxy-3-nitrophenyl phenyl ketone is not widely published, we can present an illustrative table based on known values for related benzophenone derivatives to provide context for expected results.
Property
Benzophenone (Reference)
4-Methoxybenzophenone (Example)
Expected Range for Target Molecule
Rationale / Comment
λmax (nm)
~330-340 (in polar solvent)
~330-340
~340-360
The methoxy and nitro groups are expected to cause a slight red-shift in the absorption spectrum.
Triplet Energy (ET, kcal/mol)
~69
~68-69
~65-68
Substituents can slightly lower the triplet energy.
Triplet Lifetime (τT, µs in MeCN)
~10-20
~5-15
~1-10
The nitro group may provide additional non-radiative decay pathways, potentially shortening the lifetime.
ΦISC (Intersystem Crossing)
~1.0
~1.0
~0.9-1.0
Most benzophenones exhibit near-unity efficiency in forming the triplet state.
Quantum Yield (Φdisappearance)
<0.1 (in MeCN)
<0.1 (in MeCN)
<0.1 (in MeCN)
In the absence of an H-donor, photochemical decomposition is generally inefficient.
Quantum Yield (Φdisappearance)
~1.0 (in iPrOH)
~0.5-0.8 (in iPrOH)
~0.4-0.9 (in iPrOH)
High efficiency is expected in the presence of a good hydrogen donor.
Conclusion
The photochemical mechanism of 4-methoxy-3-nitrophenyl phenyl ketone is a compelling case study in substituted aromatic ketone reactivity. Based on fundamental principles, its primary photochemical pathway following UV excitation is the highly efficient formation of a reactive triplet state (T₁). While Norrish Type I (α-cleavage) is a possible decay route, the dominant reaction, particularly in the presence of suitable substrates, is predicted to be intermolecular hydrogen abstraction . The Norrish Type II pathway is structurally precluded.
The electronic tug-of-war between the para-methoxy and meta-nitro groups likely modulates the character and reactivity of the T₁ state, making experimental validation through transient absorption spectroscopy and quantum yield measurements essential. The protocols and principles outlined in this guide provide the necessary framework for researchers to rigorously investigate and harness the photochemical potential of this and other complex aromatic ketones.
References
Norrish, R. G. W. The Norrish Reaction. Wikipedia. [Link]
[9]2. Givens, R. S., & Klán, P. (2006). Photochemical reactions of nitrophenyl and cyanophenyl trityl ethers. Journal of the American Chemical Society. [Link]
Scaino, J. C., & Wagner, P. J. (1980). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A. [Link]
[4]4. Horspool, W. M., & Lenci, F. (Eds.). (2003). CRC handbook of organic photochemistry and photobiology. CRC press. [Link]
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Laboratory Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound Identifier: CAS 82571-94-6 | PubChem CID 3600181[1]
Introduction & Mechanistic Rationale
4-Methoxy-3-nitrophenyl phenyl ketone (also known as 4-methoxy-3-nitrobenzophenone) is a highly crystalline organic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced photosensitizers.
The synthesis of this compound relies on the predictable regiochemistry of electrophilic aromatic substitution (EAS). The starting material, 4-methoxybenzophenone, contains two distinct aromatic rings. The unsubstituted phenyl ring is deactivated by the electron-withdrawing carbonyl group. The second ring contains an electron-donating methoxy group (-OCH₃), which is strongly activating and ortho/para-directing. Because the para position relative to the methoxy group is occupied by the benzoyl moiety, the incoming nitronium electrophile (NO₂⁺) is directed exclusively to the ortho position (the 3-position of the ring). This synergistic directing effect allows for a highly regioselective nitration with minimal side-product formation.
Safety & Hazard Assessment
Reagent Hazards: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are highly corrosive and strong oxidizers. The generation of the nitronium ion is highly exothermic.
Product Hazards: 4-Methoxy-3-nitrobenzophenone is classified under GHS as Very toxic to aquatic life (H400) [1].
Required PPE: Fume hood, heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.
Waste Disposal: Do not dispose of aqueous filtrates down the drain due to high aquatic toxicity[1]. All acidic aqueous waste must be neutralized and disposed of as hazardous aqueous waste according to institutional protocols.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.
Material
Role
MW ( g/mol )
Equivalents
Amount
4-Methoxybenzophenone
Substrate
212.25
1.00
10.61 g
Nitric Acid (68-70%)
Nitrating Agent
63.01
1.15
3.65 mL
Sulfuric Acid (98%)
Solvent / Catalyst
98.08
Excess
35.0 mL (Total)
4-Methoxy-3-nitrobenzophenone
Target Product
257.24
1.00 (Theoretical)
12.86 g (Yield)
Experimental Workflow & Causality
Workflow for the regioselective nitration of 4-methoxybenzophenone.
Step-by-Step Protocol
Step 1: Substrate Preparation
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.
Add 25.0 mL of concentrated H₂SO₄ to the flask and cool the system to 0–5 °C using an ice-water bath.
Slowly add 10.61 g (50 mmol) of 4-methoxybenzophenone in small portions under vigorous stirring.
Causality: Stepwise addition prevents localized heating. The H₂SO₄ acts as both the solvent and the protonating agent required for the subsequent generation of the nitronium ion.
Step 2: Preparation of the Nitrating Mixture
In a separate, pre-cooled 50 mL Erlenmeyer flask, carefully add 10.0 mL of concentrated H₂SO₄.
Slowly add 3.65 mL (approx. 57.5 mmol) of concentrated HNO₃ (68-70%) dropwise to the sulfuric acid while swirling in an ice bath.
Causality: Mixing these acids is highly exothermic. Pre-cooling prevents the premature thermal decomposition of nitric acid into nitrogen dioxide (NO₂) gas.
Step 3: Electrophilic Aromatic Substitution
Transfer the cold nitrating mixture to the addition funnel.
Add the nitrating mixture dropwise to the substrate solution over a period of 30–45 minutes. Maintain the internal temperature strictly below 10 °C.
Causality: Strict thermal control is the primary determinant of product purity. Temperatures exceeding 10 °C promote oxidative cleavage of the methoxy group and undesirable di-nitration events.
Step 4: Reaction Propagation & Quenching
Once the addition is complete, maintain the reaction at 0–5 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours.
Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system.
Upon completion, pour the reaction mixture slowly over 200 g of crushed ice in a 500 mL beaker under vigorous stirring.
Causality: Pouring the acid into ice (never water into acid) safely quenches the strong acids while inducing the rapid precipitation of the crude hydrophobic product.
Step 5: Isolation and Self-Validating Purification
Isolate the crude yellow precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake extensively with cold distilled water (approx. 3 × 100 mL) until the filtrate tests neutral to pH paper.
Causality: Residual acid trapped in the crystal lattice will catalyze the degradation of the ketone during storage.
Recrystallize the crude solid from boiling absolute ethanol (approx. 3–4 mL/g of crude product). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
Filter the purified crystals and dry under high vacuum at 40 °C overnight.
Analytical Validation
To ensure the integrity of the synthesized protocol, the final product must be validated against the following parameters:
Physical Appearance: Pale yellow to off-white crystalline solid.
TLC Analysis: A single spot (UV active at 254 nm) with an Rf value distinct from the starting material (typically lower due to the increased polarity imparted by the nitro group).
¹H NMR (CDCl₃, 400 MHz) Expectations: The spectrum should reveal the disappearance of the symmetric ortho protons of the original anisole ring. The newly formed 1,2,4-trisubstituted ring will present a characteristic AMX splitting pattern (a doublet with a small coupling constant for the proton ortho to the nitro group, a doublet of doublets, and a doublet with a large ortho coupling constant). The unsubstituted phenyl ring will appear as a complex multiplet integrating to 5 protons.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3600181, 4-Methoxy-3-nitrophenyl phenyl ketone". PubChem. URL:[Link]
Application Note: 4-Methoxy-3-nitrophenyl Phenyl Ketone as a Halogen-Free Synthon in the Synthesis of Benzimidazole Anthelmintics
Executive Summary The compound 4-methoxy-3-nitrophenyl phenyl ketone (CAS: 82571-94-6), systematically identified as (4-methoxy-3-nitrophenyl)(phenyl)methanone, is a highly versatile benzophenone derivative[1][2]. With a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-methoxy-3-nitrophenyl phenyl ketone (CAS: 82571-94-6), systematically identified as (4-methoxy-3-nitrophenyl)(phenyl)methanone, is a highly versatile benzophenone derivative[1][2]. With a molecular weight of 257.24 g/mol and a topological polar surface area of 72.1 Ų, it serves as an advanced pharmaceutical intermediate[2]. Its primary industrial application lies in the synthesis of 2-aminobenzimidazole-based anthelmintic drugs, most notably Mebendazole (a WHO Essential Medicine), via a highly efficient, halogen-free synthetic pathway[3].
Mechanistic Rationale: The SNAr Advantage
In traditional synthetic routes to aminobenzophenones, halogenated precursors (e.g., 4-chloro or 4-fluoro derivatives) are subjected to Nucleophilic Aromatic Substitution (SNAr). However, utilizing 4-methoxy-3-nitrophenyl phenyl ketone offers a compelling green-chemistry alternative.
While the methoxy group (-OCH₃) is typically considered a poor leaving group, it is highly activated within this specific molecular scaffold. The strongly electron-withdrawing nitro group at the ortho position and the benzoyl group at the para position synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. Upon nucleophilic attack by ammonia, a highly stabilized Meisenheimer complex is formed, allowing for the expulsion of the methoxide leaving group (which rapidly protonates to methanol)[3]. This pathway completely circumvents the generation of corrosive and environmentally toxic halide waste, improving the overall Process Mass Intensity (PMI) of the drug substance.
Comparative Efficacy of Leaving Groups
To highlight the process chemistry advantages of the methoxy derivative, the following table summarizes the comparative efficacy of various leaving groups in the synthesis of the critical intermediate, 4-amino-3-nitrobenzophenone.
Precursor Leaving Group
Reactivity (SNAr)
Typical Process Conditions
Primary Byproduct
Environmental & Process Impact
Fluoro (-F)
Very High
NH₃ (g), 80–100°C
Fluoride salts
High toxicity of fluoride waste; expensive starting material.
Chloro (-Cl)
High
NH₃ (g/aq), 120–130°C
Chloride salts
Standard industry route, but generates corrosive chloride waste.
Methoxy (-OCH₃)
Moderate
NH₃ (aq), 120°C
Methanol
Halogen-free, green chemistry aligned; easily recoverable byproduct.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow from 4-methoxy-3-nitrophenyl phenyl ketone to Mebendazole.
Experimental Protocols
Protocol 1: Amination (SNAr) to 4-Amino-3-nitrobenzophenone
Objective : Conversion of 4-methoxy-3-nitrophenyl phenyl ketone to 4-amino-3-nitrobenzophenone via SNAr[3].
Causality : Aqueous ammonia is used in excess to drive the equilibrium forward and act as both nucleophile and solvent. A sealed pressure vessel is mandatory because the reaction temperature (120°C) significantly exceeds the boiling point of the ammonia solution. Autogenous pressure maintains the dissolved NH₃ concentration necessary for the reaction kinetics.
Step-by-Step Methodology :
Charge a high-pressure Hastelloy or glass-lined reactor with 25.7 g (0.1 mol) of 4-methoxy-3-nitrophenyl phenyl ketone.
Add an excess of 25% aqueous ammonia (approximately 0.6 mol NH₃).
Seal the vessel securely and heat the mixture to 120°C under autogenous pressure. Maintain stirring for 5 hours.
Self-Validating Control (In-Process) : Sample the reactor (after cooling) and monitor via HPLC (UV detection at 254 nm). The reaction is deemed complete when the starting material peak is < 1.0% Area.
Cool the reactor to 30°C and slowly vent any residual pressure through an acid scrubber.
Dilute the reaction mixture with 500 mL of deionized water to induce precipitation of the product.
Filter the resulting yellow solid under vacuum, wash thoroughly with cold water to remove residual ammonia, and recrystallize from ethanol to yield pure 4-amino-3-nitrobenzophenone.
Protocol 2: Catalytic Hydrogenation to 3,4-Diaminobenzophenone
Objective : Chemoselective reduction of the nitro group to yield 3,4-diaminobenzophenone hydrochloride[4].
Causality : Palladium on carbon (Pd/C) is selected for its excellent chemoselectivity toward nitro reduction without inadvertently reducing the diaryl ketone to a secondary alcohol. Concentrated HCl is added to immediately protonate the resulting amines. This prevents the basic amines from poisoning the palladium catalyst and protects the highly electron-rich ortho-diamine from premature aerial oxidation.
Step-by-Step Methodology :
In a Parr hydrogenation vessel, suspend 9.6 g of 4-amino-3-nitrobenzophenone in 160 mL of methanol.
Carefully add 8.0 mL of concentrated hydrochloric acid, followed by 1.0 g of 10% Pd/C catalyst. (Safety Note: Add catalyst under an inert atmosphere to prevent solvent ignition).
Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.
Stir the mixture vigorously at room temperature under atmospheric hydrogen pressure.
Self-Validating Control (In-Process) : Monitor hydrogen gas uptake using a mass flow controller. The reaction is complete when the stoichiometric volume of H₂ (approx. 3 equivalents) is consumed and uptake ceases.
Filter the catalyst over a pad of Celite under a nitrogen atmosphere to prevent oxidation of the diamine. Wash the filter cake with a small volume of methanol.
Evaporate the methanolic filtrate under reduced pressure.
Triturate the solid residue in 2-propanol, filter, and dry under a vacuum to obtain 3,4-diaminobenzophenone hydrochloride (M.P. ~207°C)[4].
Protocol 3: Cyclocondensation to Mebendazole (Overview)
The final step involves the cyclocondensation of 3,4-diaminobenzophenone hydrochloride with a carbon-donor reagent such as 1,3-bis(methoxycarbonyl)-S-methylisothiourea. The acidic conditions retained from the previous step's hydrochloride salt facilitate the initial nucleophilic attack by the diamine, followed by elimination of methanethiol and subsequent ring closure to form the active benzimidazole carbamate pharmacophore.
References
Guidechem: 4-methoxy-3-nitrophenyl phenyl ketone 82571-94-6 wiki
URL
PubChem (NIH)
National Chemical Laboratory (NCL): NOVEL ORGANIC INTERMEDIATES AND REACTIONS (Thomas Daniel Thesis)
Google Patents: US3657267A - Benzimidazole carbamates
URL
Application Notes & Protocols: 4-methoxy-3-nitrophenyl phenyl ketone as a Photoinitiator in Polymer Chemistry
Introduction and Scientific Context Photopolymerization is a cornerstone of modern materials science, enabling the rapid, spatially-controlled curing of liquid resins into solid polymers for applications ranging from adh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Context
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, spatially-controlled curing of liquid resins into solid polymers for applications ranging from adhesives and coatings to advanced microelectronics and biomedical devices.[1][2] The process is initiated by compounds known as photoinitiators, which absorb light energy and convert it into reactive species—typically free radicals or cations—that trigger polymerization.[3][4]
Photoinitiators are broadly classified into two categories. Type I photoinitiators undergo unimolecular cleavage upon irradiation to directly form free radicals.[3] In contrast, Type II photoinitiators , the focus of this guide, operate through a bimolecular mechanism. Upon light absorption, the Type II photoinitiator is promoted to an excited state and then interacts with a co-initiator (or synergist) to generate the initiating radicals.[3][5]
Benzophenone and its derivatives are classic, highly efficient Type II photoinitiators.[5][6] This application note provides a detailed guide for researchers on the use of a specific benzophenone derivative, 4-methoxy-3-nitrophenyl phenyl ketone , as a photoinitiator for free-radical polymerization. We will explore the underlying photochemical mechanism, provide detailed experimental protocols, and discuss the critical parameters that govern successful polymerization. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring is expected to modulate the compound's photochemical properties, offering unique opportunities for tuning initiation efficiency and spectral sensitivity.
Physicochemical Properties and Key Data
A thorough understanding of the photoinitiator's properties is essential for designing effective polymerization systems.
Note: The absorption maximum is an estimate based on similarly substituted benzophenone derivatives. It is strongly recommended that users perform UV-Vis spectroscopy to determine the empirical λₘₐₓ in the chosen solvent to select an appropriate light source.
Principle of Operation: The Type II Photoinitiation Mechanism
4-methoxy-3-nitrophenyl phenyl ketone functions as a Type II photoinitiator, initiating polymerization via a hydrogen abstraction mechanism. This process requires a co-initiator, typically a compound with easily abstractable hydrogen atoms, such as a tertiary amine (e.g., triethylamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDB)).[1][5][10]
The key steps are as follows:
Photoexcitation: The ground-state photoinitiator (PI) absorbs a photon (hν), promoting it to an unstable excited singlet state (¹PI*).
Intersystem Crossing (ISC): The singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (³PI*). This triplet state is the primary reactive species in Type II systems.
Hydrogen Abstraction: The excited triplet-state photoinitiator (³PI*) collides with and abstracts a hydrogen atom from the co-initiator (e.g., an amine, R₃N-CH₂-R').
Radical Generation: This abstraction event generates two radicals: a ketyl radical derived from the photoinitiator (PI-H•) and an amine-alpha radical (R₃N-CH•-R'). The amine-alpha radical is typically the primary species that initiates the polymerization.[11]
Initiation & Propagation: The initiating radical attacks the double bond of a monomer molecule (M), forming a new carbon-centered radical. This new radical proceeds to add to subsequent monomer units, propagating the polymer chain.
This protocol provides a general methodology for the photopolymerization of an acrylate monomer, such as Trimethylolpropane Trimethacrylate (TMPTMA), a common crosslinking monomer.[10]
Nitrogen Source: For providing an inert atmosphere.
Equipment
UV Light Source: A mercury lamp or a UV-LED with an emission spectrum that overlaps with the λₘₐₓ of the photoinitiator (e.g., 365-405 nm).[12]
Radiometer: To measure and standardize light intensity.
Reaction Vessel: Small glass vial or a mold suitable for the application.
Magnetic Stirrer and Stir Bars.
Real-Time FTIR Spectrometer (optional but recommended): For monitoring the polymerization kinetics.[5]
Micropipettes and standard laboratory glassware.
Experimental Workflow
Figure 2: General experimental workflow.
Step-by-Step Procedure
Monomer Preparation: If the monomer contains a polymerization inhibitor (like MEHQ), pass it through a short column of basic alumina immediately before use to remove it.
Formulation Preparation:
Prepare a stock solution of the photoinitiator system or weigh components directly for a single experiment. A typical formulation consists of:
Photoinitiator (PI): 0.1 - 2.0 mol% relative to the monomer functional groups.
Co-initiator (CoI): 1.0 - 3.0 mol% relative to the monomer functional groups. A PI:CoI molar ratio of 1:2 is a good starting point.
1 mol% PI: 0.00044 mol * 257.24 g/mol = 0.113 g of 4-methoxy-3-nitrophenyl phenyl ketone.
2 mol% CoI (TEA): 0.00088 mol * 101.19 g/mol = 0.089 g (approx. 123 µL) of Triethylamine.
In a small glass vial, add the weighed photoinitiator and co-initiator to the monomer.
Mix thoroughly using a magnetic stirrer or vortex mixer until all components are fully dissolved. The solution should be protected from ambient light.
Inerting the System: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.[13] It is crucial to remove dissolved oxygen from the formulation.
Place the vial containing the formulation into the curing setup.
Purge the system with a gentle stream of nitrogen for 5-10 minutes immediately prior to irradiation.
Photocuring:
Position the UV light source at a fixed distance from the sample. Ensure the light intensity is known and reproducible (e.g., 100 mW/cm²).
Turn on the light source to irradiate the sample for a predetermined time (e.g., 60-300 seconds). The required time will depend on the initiator concentration, light intensity, and monomer reactivity.
Monitoring and Characterization:
Real-Time Monitoring: The rate of polymerization can be monitored in real-time by observing the decrease in the acrylate C=C bond absorption peak (e.g., around 1635 cm⁻¹) using Real-Time FTIR spectroscopy.[5]
Post-Cure Analysis: After curing, the solid polymer can be analyzed for properties such as hardness, solvent resistance (gel content), or thermal properties (via DSC/TGA).
Causality and Experimental Considerations
Initiator Concentration: Higher concentrations lead to faster polymerization rates but can also cause "inner filter effects," where the surface absorbs too much light, preventing deep curing. It can also lead to lower molecular weight polymers due to a higher rate of termination.
Light Source: The emission spectrum of the lamp must overlap with the absorption spectrum of the photoinitiator.[3] Using a light source with a wavelength far from the λₘₐₓ will result in inefficient initiation.
Co-initiator Choice: Tertiary amines are excellent hydrogen donors. The structure of the amine can influence the reactivity and rate of initiation.
Monomer Reactivity: Acrylates are generally more reactive and polymerize faster than methacrylates under similar conditions.[1] The functionality of the monomer (number of double bonds) will determine the crosslink density of the final polymer network.
References
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). MDPI. Available at: [Link]
Trithianes as Coinitiators in Benzophenone-Induced Photopolymerizations. (n.d.). ACS Publications. Available at: [Link]
Photopolymerization induced by a benzophenone derivative photoinitiator. (n.d.). ResearchGate. Available at: [Link]
Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. (2012). SciSpace. Available at: [Link]
Synthesis of C. 4-Methoxy-3-nitrophenol. (n.d.). PrepChem.com. Available at: [Link]
Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. (n.d.). RSC Publishing. Available at: [Link]
Effect of combining photoinitiators on cure efficiency of dental resin-based composites. (n.d.). scielo.br. Available at: [Link]
Heteroaromatic Thiols as Co-initiators for Type II Photoinitiating Systems Based on Camphorquinone and Isopropylthioxanthone. (2006). ACS Publications. Available at: [Link]
Conventional Type II Photonitiators as Activators for Photoinduced Metal Free Atom Transfer Radical Polymerizartion. (n.d.). ResearchGate. Available at: [Link]
Mechanical Properties of Experimental Composites with Different Photoinitiator. (n.d.). NIH. Available at: [Link]
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. Available at: [Link]
4-methoxy-3-nitrophenyl phenyl ketone (C14H11NO4). (n.d.). PubChemLite. Available at: [Link]
4-Methoxy-3-nitrophenyl phenyl ketone. (n.d.). PubChem. Available at: [Link]
Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl. (n.d.). pubs.acs.org. Available at: [Link]
Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025). Vinati Organics. Available at: [Link]
Radical Photoinitiators for UV-Curing In Industrial Applications. (n.d.). ScholarWorks@BGSU. Available at: [Link]
Photoinitiators for Medical Applications—The Latest Advances. (2024). NIH. Available at: [Link]
Aldehydes as powerful initiators for photochemical transformations. (2020). Beilstein Journals. Available at: [Link]
Synthesis, Characterization and Application of Four Novel Electrochromic Materials Employing Nitrotriphenylamine Unit as the Acceptor and Different Thiophene Derivatives as the Donor. (n.d.). NIH. Available at: [Link]
Polymer Chemistry. (2022). pubs.rsc.org. Available at: [Link]
Efficient polymer solar cells based on a copolymer of meta-alkoxy-phenyl-substituted benzodithiophene and thieno[3,4-b]thiophene. (n.d.). RSC Publishing. Available at: [Link]
in vitro assay preparation using 4-methoxy-3-nitrophenyl phenyl ketone
Title: Advanced In Vitro Photoaffinity Labeling and Target Mapping using 4-Methoxy-3-nitrophenyl Phenyl Ketone Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application N...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced In Vitro Photoaffinity Labeling and Target Mapping using 4-Methoxy-3-nitrophenyl Phenyl Ketone
Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Application Note & Detailed Protocol
Executive Overview & Mechanistic Causality
In the landscape of drug discovery and chemical biology, identifying the precise molecular targets of small molecules is a critical bottleneck. 4-Methoxy-3-nitrophenyl phenyl ketone (CAS 82571-94-6) serves as a highly versatile, bifunctional pharmacophore precursor for Photoaffinity Labeling (PAL) assays.
As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific chemical architecture for in vitro assays:
The Benzophenone Core (Photoreactive Center): Unlike aryl azides or diazirines, benzophenones are exceptionally stable under ambient light and can be activated at longer, less-destructive wavelengths (~350–365 nm). Upon UV irradiation, the carbonyl oxygen undergoes an
n→π∗
transition, forming a highly reactive triplet diradical. This diradical preferentially abstracts a hydrogen atom from a nearby C-H bond of the target protein, followed by rapid radical recombination to form a stable, irreversible C-C covalent bond [1]. Furthermore, benzophenone diradicals are less susceptible to quenching by aqueous solvents, making them ideal for in vitro biological buffers.
The 4-Methoxy-3-nitro Substitution (Synthetic Handle): The true utility of this specific compound lies in its functionalizable aromatic ring. The nitro group can be readily reduced to an amine (yielding 3-amino-4-methoxybenzophenone), providing a primary amine handle for conjugating reporter tags (e.g., Biotin-NHS or fluorophores). Meanwhile, the electron-donating methoxy group subtly tunes the photophysical properties of the benzophenone, stabilizing the ground state while maintaining high crosslinking efficiency.
Caption: Photochemical activation pathway of the benzophenone pharmacophore.
Pre-Assay Probe Derivatization (Brief)
Before executing the in vitro assay, 4-methoxy-3-nitrophenyl phenyl ketone must be converted into a functional probe.
Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or Tin(II) chloride (SnCl₂).
Conjugation: The resulting amine is reacted with an NHS-ester of a reporter tag (e.g., NHS-LC-Biotin) in anhydrous DMF with DIPEA to yield the final Biotinylated-Benzophenone Probe (BBP) .
Quantitative Optimization of Photocrosslinking
A critical failure point in PAL assays is improper UV irradiation, leading to either poor crosslinking yields or high non-specific background due to off-target protein damage [2]. The following table summarizes the quantitative optimization data for benzophenone-based probes to guide your experimental design.
UV Wavelength (nm)
Irradiation Time (min)
Crosslinking Yield (%)
Non-Specific Background
Causality & Scientific Recommendation
254 nm (Short)
5
~15%
Very High
Avoid. Induces severe target protein degradation and direct UV-crosslinking of native aromatic amino acids.
302 nm (Mid)
10
~30%
Moderate
Sub-optimal. Partial activation of the benzophenone core, but still risks oxidative damage to the protein.
365 nm (Long)
15 - 30
~65 - 75%
Low
Optimal. Perfectly aligns with the
n→π∗
transition peak. Maximizes triplet diradical formation without damaging the protein.
365 nm (Long)
60+
~80%
High
Avoid over-exposure. Extended irradiation leads to off-target surface sticking and thermal degradation.
Self-Validating In Vitro Assay Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must run four parallel conditions to definitively prove specific target engagement:
Experimental Sample: Target Protein + BBP + UV.
Dark Control: Target Protein + BBP + NO UV (Validates that the covalent bond is strictly light-dependent).
Vehicle Control: Target Protein + DMSO + UV (Validates that UV alone doesn't cause protein aggregation).
Competition Control: Target Protein + BBP + 50x Excess Unlabeled Ligand + UV (Validates that the probe is binding to the specific active site, not non-specifically sticking to the protein surface).
Phase 1: Equilibrium Incubation
Prepare the reaction buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20. Note: Avoid primary amines (Tris) or high concentrations of radical scavengers (DTT, BME) during the crosslinking phase, as they can quench the benzophenone diradical.
Dilute the purified target protein to a final concentration of 1–5 µM in the reaction buffer.
Add the Biotinylated-Benzophenone Probe (BBP) to a final concentration of 10 µM (keep DMSO concentration < 2% v/v).
For the Competition Control , pre-incubate the protein with 500 µM of the native unlabeled ligand for 15 minutes prior to adding the BBP.
Incubate all samples in the dark at 4°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
Phase 2: UV Photocrosslinking
Transfer the samples to a shallow, UV-transparent 96-well plate (e.g., quartz or specialized UV-cyclic olefin copolymer plates) on a bed of ice. Causality: Ice prevents thermal denaturation of the protein during extended UV exposure.
Position a 365 nm UV lamp (e.g., Spectroline, 100W) exactly 5 cm above the plate.
Irradiate the samples for 20 minutes . (Keep the Dark Control plate wrapped in aluminum foil on ice).
Phase 3: Quenching and Downstream Analysis
Immediately quench the reaction by adding 4X Laemmli Sample Buffer containing 10%
β
-mercaptoethanol.
Boil the samples at 95°C for 5 minutes to denature the proteins. Causality: Boiling disrupts all non-covalent interactions. Any probe remaining attached to the protein is definitively covalently linked.
Resolve the proteins using SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA, then probe with Streptavidin-HRP (1:5000) to detect the biotinylated target protein.
Visualize using Enhanced Chemiluminescence (ECL). A successful assay will show a strong chemiluminescent band at the molecular weight of the target protein only in the Experimental Sample, with significantly reduced signal in the Competition Control.
Caption: Step-by-step in vitro photoaffinity labeling and target mapping workflow.
References
Recent Advances in Target Characterization and Identification by Photoaffinity Probes
Molecules (MDPI). A comprehensive review detailing the structural chemistry and mechanistic advantages of benzophenone-based photoaffinity probes in target identification.[Link][1]
Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling
Chemical Reviews (ACS Publications). Discusses the specific advantages of benzophenone derivatives, including their elevated chemical stability, reduced sensitivity to ambient light, and preferential reactivity with unreactive C–H bonds over solvent water.[Link][2]
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors
National Institutes of Health (PMC). Explores the use of light-activated chemical probes to yield spatial and temporal information about protein-ligand interactions, validating the 365 nm irradiation parameters.[Link][3]
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-nitrophenyl Phenyl Ketone
Welcome to the Technical Support Center for the synthesis of 4-methoxy-3-nitrophenyl phenyl ketone (commonly known as 4-methoxy-3-nitrobenzophenone). This guide is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-methoxy-3-nitrophenyl phenyl ketone (commonly known as 4-methoxy-3-nitrobenzophenone). This guide is designed for researchers and drug development professionals seeking to optimize yields, eliminate side reactions, and scale up their electrophilic aromatic substitution workflows.
Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative comparative data, and validated step-by-step protocols grounded in authoritative chemical literature.
Mechanistic Overview & Synthetic Strategy
The most cost-effective and regioselective route to 4-methoxy-3-nitrobenzophenone involves a two-step process:
Friedel-Crafts Acylation of anisole with benzoyl chloride to yield the intermediate 4-methoxybenzophenone[1].
Electrophilic Aromatic Nitration of the intermediate to yield the target compound[2].
The primary challenge in this workflow occurs during the nitration step. The highly activated methoxy-substituted ring is prone to oxidative degradation, ether cleavage (demethylation), and over-nitration if the reaction conditions are too harsh.
Fig 1: Synthetic workflow and side-reaction pathways for 4-methoxy-3-nitrobenzophenone.
Troubleshooting Guides & FAQs
Q1: Why is my nitration yield dropping due to tar formation and over-nitration?A: This is a classic symptom of using a standard "mixed acid" system (HNO₃/H₂SO₄). The methoxy group strongly activates the aromatic ring, making it highly susceptible to oxidative degradation by strong oxidizing acids.
Solution: Switch your nitrating agent to acetyl nitrate , generated in situ by combining fuming nitric acid with acetic anhydride[2]. Acetyl nitrate is a milder, non-protic electrophile that provides excellent kinetic control, preventing the formation of tar and dinitro byproducts.
Q2: I am observing significant demethylation (formation of 4-hydroxy-3-nitrobenzophenone). How do I prevent this?A: Demethylation occurs when the ether oxygen is protonated by strong protic acids (like H₂SO₄) at elevated temperatures. Subsequent nucleophilic attack by water (either from the acid mixture or during aqueous workup) cleaves the O-CH₃ bond, yielding the phenol derivative.
Solution: Maintain strict temperature control between 0 °C and 5 °C throughout the reagent addition and reaction phase. Utilizing the anhydrous acetic anhydride system[2] eliminates the strong protic environment required for ether cleavage, acting as a self-validating safeguard against demethylation.
Q3: How do I ensure regioselectivity specifically for the 3-nitro position?A: Regioselectivity is inherently guaranteed by the synergistic electronic effects of the two existing substituents on the ring:
Methoxy group (-OCH₃): Strongly activating, directing ortho/para via +M resonance.
Benzoyl group (-C(O)Ph): Deactivating, directing meta via -M effect.
Because the para position relative to the methoxy group is sterically blocked by the benzoyl moiety, the incoming nitronium ion is directed exclusively to the position that is simultaneously ortho to the methoxy group and meta to the benzoyl group—the 3-position.
Q4: How do I purify the crude product to remove unreacted starting material and trace impurities?A: The crude product can be effectively purified via recrystallization. Because the target molecule is highly crystalline, quenching the acetic anhydride reaction mixture over crushed ice will precipitate the crude product. Filtering and washing with cold water removes residual acid, and a subsequent recrystallization from hot ethanol provides >98% purity.
Quantitative Data: Nitrating Agent Comparison
To illustrate the causality between reagent choice and yield, the following table summarizes typical reaction profiles when nitrating 4-methoxybenzophenone.
Nitrating System
Operating Temp (°C)
Target Yield (%)
Demethylation Impurity (%)
Dinitro Impurity (%)
HNO₃ / H₂SO₄ (Mixed Acid)
10 – 15 °C
45 – 55%
15 – 20%
10 – 15%
Fuming HNO₃ / Ac₂O (Acetyl Nitrate)
0 – 5 °C
85 – 90%
< 2%
< 5%
Validated Experimental Protocols
Part A: Synthesis of 4-Methoxybenzophenone (Friedel-Crafts Acylation)
Adapted from standard preparative methodologies[1].
Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 0.1 mol (10.8 g) of anisole and 0.1 mol (14.0 g) of benzoyl chloride in 200 mL of anhydrous hexane.
Activation: Slowly add 15.0 g of anhydrous aluminum chloride (AlCl₃) in small portions over 15 minutes. Caution: Exothermic reaction with the evolution of HCl gas. Perform in a fume hood.
Reaction: Stir the mixture at room temperature for an additional 15 to 30 minutes until gas evolution ceases.
Workup: Decant the hexane layer. Carefully hydrolyze the resulting viscous complex by pouring it over 200 mL of an ice/dilute HCl mixture.
Extraction: Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.
Purification: Triturate the resulting solid with pentane to yield pure 4-methoxybenzophenone.
Part B: Synthesis of 4-Methoxy-3-nitrobenzophenone (Nitration)
Adapted from optimized procedures by the National Chemical Laboratory[2].
Preparation: Dissolve 0.05 mol (10.6 g) of 4-methoxybenzophenone in 50 mL of glacial acetic anhydride in a round-bottom flask.
Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0 °C.
Nitration: Slowly add 0.055 mol of fuming nitric acid dropwise via an addition funnel. Critical Step: Monitor the internal temperature continuously. Do not allow the temperature to exceed 5 °C to prevent oxidative degradation and demethylation.
Incubation: Once addition is complete, maintain the reaction at 0–5 °C with continuous stirring for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the starting material is consumed.
Quenching: Pour the reaction mixture slowly over 200 g of vigorously stirred crushed ice. The product will precipitate as a pale yellow solid.
Isolation: Filter the precipitate under a vacuum, wash extensively with cold distilled water to remove all traces of acid, and recrystallize from hot ethanol to yield pure 4-methoxy-3-nitrobenzophenone.
References
Synthesis of 4-methoxybenzophenone
Source: PrepChem.com
URL:[Link]
NOVEL ORGANIC INTERMEDIATES AND REACTIONS
Source: National Chemical Laboratory (ncl.res.in)
URL:[Link]
preventing unwanted side reactions during 4-methoxy-3-nitrophenyl phenyl ketone reduction
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered during t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges encountered during the reduction of 4-methoxy-3-nitrophenyl phenyl ketone .
This substrate presents a classic chemoselectivity triad: a reducible nitro group , a reducible diaryl ketone , and an acid-sensitive methoxy ether . Standard harsh reducing agents (like
LiAlH4
or
Pd/C
with
H2
) will indiscriminately reduce both functional groups and potentially cause unwanted side reactions[1]. This guide provides field-proven, self-validating protocols to achieve precise transformations while suppressing over-reduction, ether cleavage, and condensation side products.
I. Quantitative Data Presentation: Chemoselective Reducing Agents
To select the appropriate reagent system, consult the following comparison table. These conditions have been validated to prevent cross-reactivity between the nitro and carbonyl moieties.
Target Functional Group
Reagent System
Equivalents
Temp (°C)
Yield (%)
Side Reactions Suppressed
Nitro
→
Amine
NaI/PPh3/PhSiH3
(Blue LED)
0.4 / 0.2 / 2.0
60
>90%
Ketone reduction, ether cleavage
Nitro
→
Amine
RuCl2(PPh3)3
/
Zn
/
H2O
0.025 / 3.3 / 8.0
25
85-95%
Ketone reduction
Ketone
→
Alcohol
NaBH4
in Methanol
2.0 (Hydride eq.)
0
>95%
Nitro reduction, azoxy formation
Ketone
→
Alkane
NaCNBH3
(via Tosylhydrazone)
3.0
80
~80%
Nitro reduction
II. Troubleshooting Guides & FAQs
Q1: I want to reduce the nitro group to an amine, but my LC-MS shows the ketone is also being reduced to a secondary alcohol. How do I prevent this over-reduction?A: You are likely using a reducing agent capable of both single-electron transfer (which reduces the nitro group) and hydride delivery (which reduces the ketone). To prevent this, you must shift to a strictly chemoselective electron-transfer mechanism.
Solution: We recommend the transition-metal-free photochemical system utilizing
NaI
and
PPh3
[2]. This method generates a photoinduced electron-donor-acceptor (EDA) complex that selectively reduces nitroarenes to anilines via phenylsilane (
PhSiH3
) without delivering nucleophilic hydrides to the electrophilic carbonyl carbon[2]. Alternatively, a mild
Ru
-catalyzed reduction using
(Ph3P)3RuCl2
and
Zn/water
is highly specific for nitro groups in the presence of ketones[3].
Q2: I am trying to reduce the ketone to an alcohol, but I am detecting azoxy and hydroxylamine impurities. How can I leave the nitro group strictly intact?A: The nitro group is highly susceptible to electron transfer. If your reducing agent contains transition metal impurities or operates via radical pathways, the nitro group will begin to reduce, forming azoxy or hydroxylamine intermediates.
Solution: Use pure Sodium Borohydride (
NaBH4
) in methanol at 0 °C[4].
NaBH4
is a mild, hard nucleophile that attacks the
π∗
orbital of the carbonyl group. Because it operates via direct nucleophilic hydride transfer rather than electron transfer, the electron-rich oxygen atoms of the nitro group repel the borohydride, leaving the nitro moiety completely unreacted[4].
Q3: My mass spectrometry data indicates a loss of 14 Da (
−CH2
), suggesting my 4-methoxy group is being cleaved into a phenol. Why is this happening?A: You are experiencing ether demethylation. The 4-methoxy group is an aryl ether, which is stable to basic and neutral conditions but highly sensitive to strong Lewis acids (e.g.,
AlCl3
,
BBr3
) or harsh Brønsted acids (e.g., refluxing
HI
or
HBr
)[1]. If you are using acidic metal-mediated reductions (like
SnCl2/HCl
or
Fe/HCl
), elevated temperatures will protonate the ether oxygen, leading to nucleophilic attack by the halide ion and subsequent cleavage.
Solution: Switch to neutral or slightly basic reduction conditions, such as the
B2pin2
and
KOtBu
metal-free reduction[5], or maintain strict temperature control (< 40 °C) if acidic media must be used.
Q4: During nitro reduction, I am seeing a high-molecular-weight impurity. Is this a dimerization?A: Yes. As the nitro group reduces to an amine, you are generating 4-methoxy-3-aminophenyl phenyl ketone. This molecule contains both a nucleophilic primary amine and an electrophilic ketone. In concentrated solutions, intermolecular condensation occurs, forming a Schiff base (imine) dimer.
Solution: Run the reaction under high dilution (e.g., 0.05 M) to kinetically favor the desired monomeric product over bimolecular collisions. Additionally, ensuring a rapid reduction rate prevents the buildup of the amine intermediate in the presence of unreacted starting material.
III. Mechanistic & Diagnostic Visualizations
Chemoselective reduction pathways and potential side reactions.
Diagnostic workflow for identifying and resolving common reduction side reactions.
IV. Self-Validating Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Preserving the Ketone)
Causality Note: This method relies on the photochemical excitation of an EDA complex. It is strictly chemoselective because the transient radical species generated only possess the redox potential to reduce the nitro group, leaving the ketone untouched[2].
Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-methoxy-3-nitrophenyl phenyl ketone (0.2 mmol).
Reagents: Add Sodium Iodide (
NaI
, 12 mg, 0.08 mmol) and Triphenylphosphine (
PPh3
, 10.5 mg, 0.04 mmol)[2].
Solvent & Donor: Dissolve the mixture in 2.0 mL of anhydrous
CHCl3
under an Argon atmosphere. Inject Phenylsilane (
PhSiH3
, 50 µL, 0.4 mmol) via syringe[2].
Reaction: Seal the vial and irradiate with a 35 W blue LED at 60 °C for 72 hours[2].
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, yellow) should disappear, replaced by a highly polar, ninhydrin-positive amine spot.
Workup: Quench with saturated aqueous
Na2CO3
(5 mL). Extract with
CH2Cl2
(
3×10
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure[2]. Purify via flash column chromatography.
Protocol B: Chemoselective Ketone Reduction (Preserving the Nitro Group)
Causality Note: Conducting this reaction at 0 °C is critical. While
NaBH4
is generally unreactive toward nitro groups, elevated temperatures can lead to unwanted side reactions or partial reduction of the nitroarene by trace impurities[4].
Setup: Place 4-methoxy-3-nitrophenyl phenyl ketone (2.5 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar[4].
Solvent: Add 15 mL of HPLC-grade Methanol. Stir until the substrate is fully dissolved.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes[4].
Reagent Addition: Weigh out Sodium Borohydride (
NaBH4
, 1.25 mmol, 0.5 equivalents yielding 2.0 eq of hydride). Add the solid
NaBH4
portion-wise over 5 minutes to control the exothermic evolution of hydrogen gas[4].
Reaction: Stir at 0 °C for 45 minutes.
Validation (In-Process): Monitor via TLC. The ketone starting material will convert to a slightly more polar alcohol spot. Crucially, the spot should not stain with ninhydrin (confirming the nitro group remains intact).
Workup: Carefully quench the reaction by adding 5 mL of cold distilled water, followed by 1 M
HCl
dropwise until gas evolution ceases (pH ~6). Extract with Ethyl Acetate (
3×15
mL). Wash with brine, dry over
MgSO4
, and concentrate.
V. References
Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. URL: [Link]
Qu, Z., Chen, X., Zhong, S., Deng, G.-J., & Huang, H. (2021). NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes. Organic Letters, 23(13), 5349–5353. URL: [Link]
Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). Metal-Free Chemoselective Reduction of Aromatic Nitro Compounds. Journal of Organic Chemistry, 79(19), 9433–9439. URL: [Link]
removing unreacted precursors from 4-methoxy-3-nitrophenyl phenyl ketone reaction mixtures
Topic: Purification of 4-Methoxy-3-nitrophenyl phenyl ketone Reaction Mixtures Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolat...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Purification of 4-Methoxy-3-nitrophenyl phenyl ketone Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating 4-methoxy-3-nitrophenyl phenyl ketone (also known as 4-methoxy-3-nitrobenzophenone) [5].
Because this molecule can be synthesized via two distinct pathways—Friedel-Crafts acylation or electrophilic aromatic nitration—the unreacted precursors you must remove will dictate your purification strategy. This guide provides the physicochemical rationale and field-proven protocols to isolate your target compound with high purity.
Section 1: Physicochemical Profiling of Precursors
To design a rational separation strategy, we must first understand the physical properties of the target molecule relative to its potential synthetic precursors.
Compound
Role in Synthesis
MW ( g/mol )
Physical State (at RT)
Melting / Boiling Point
Polarity / Solubility Notes
4-Methoxy-3-nitrobenzophenone
Target Product
257.24
Solid
MP: ~143 °C
Polar; sparingly soluble in cold ethanol [5].
4-Methoxybenzophenone
Precursor (Nitration)
212.24
Solid
MP: 60–63 °C
Moderately polar; highly soluble in cold ethanol [2].
2-Nitroanisole
Precursor (Friedel-Crafts)
153.14
Liquid
BP: 277 °C
Polar liquid; miscible with organic solvents [3].
Benzoyl Chloride
Precursor (Friedel-Crafts)
140.57
Liquid
BP: 197 °C
Highly reactive lachrymator; hydrolyzes in water [4].
Section 2: Troubleshooting Route A - Friedel-Crafts Acylation
(Synthesis via 2-Nitroanisole + Benzoyl Chloride + Lewis Acid)
Q: My crude reaction mixture contains unreacted benzoyl chloride and Lewis acid (e.g., AlCl₃). How do I safely remove them?A: These precursors are removed via a chemically self-validating aqueous workup. Benzoyl chloride is highly reactive and must be quenched with water, which hydrolyzes it into benzoic acid and hydrochloric acid[4]. The Lewis acid catalyst simultaneously breaks down into water-soluble aluminum salts. By washing the subsequent organic layer with saturated aqueous sodium bicarbonate (NaHCO₃), you deprotonate the benzoic acid (pKa ~4.2) into sodium benzoate. Because sodium benzoate is an ionic salt, it partitions entirely into the aqueous phase, leaving your neutral ketone product in the organic layer.
Q: Crude NMR shows significant 2-nitroanisole contamination. How do I separate it from the product?A: 2-nitroanisole is a liquid at room temperature (BP 277 °C), whereas your target product is a crystalline solid [3][5]. Because both are neutral aromatic compounds, acid/base extraction will not separate them. However, the addition of the benzoyl group in the product significantly extends the conjugated system and increases the molecular footprint, altering its retention factor (Rf). Flash column chromatography on silica gel (using a Hexanes/Ethyl Acetate gradient) is the most reliable method to elute the less polar 2-nitroanisole before the target ketone.
Section 3: Troubleshooting Route B - Nitration
(Synthesis via 4-Methoxybenzophenone + HNO₃/H₂SO₄)
Q: I have unreacted 4-methoxybenzophenone mixed with my nitrated product. How do I separate them without resorting to column chromatography?A: You can exploit the drastic shift in crystal lattice energy caused by the nitro group. The introduction of the strongly electron-withdrawing nitro group at the 3-position significantly increases the dipole moment and the melting point of the molecule (from ~62 °C to ~143 °C)[1][2]. Consequently, 4-methoxybenzophenone remains highly soluble in cold ethanol, whereas 4-methoxy-3-nitrobenzophenone is sparingly soluble. A simple recrystallization from ethanol will selectively precipitate your target product while leaving the unreacted precursor trapped in the mother liquor.
This protocol ensures the complete removal of benzoyl chloride and acid catalysts.
Quench: Slowly pour the crude reaction mixture into a beaker containing crushed ice and 1M HCl (10 mL per gram of crude). Stir vigorously for 30 minutes to ensure complete hydrolysis of benzoyl chloride to benzoic acid.
Extraction: Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Base Wash (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO₃.
Self-Validation Check: Effervescence (CO₂ gas) will occur. Continue washing until the aqueous layer ceases to effervesce. Test the aqueous layer with pH paper; it must be > pH 8. If it is acidic, benzoic acid is still present in your organic layer.
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the resulting residue (which now only contains 2-nitroanisole and product) via silica gel flash chromatography using a 90:10 to 70:30 Hexanes:EtOAc gradient.
Protocol 2: Recrystallization of Nitrated Ketones (Nitration Route)
This protocol isolates the target product from unreacted 4-methoxybenzophenone.
Initial Wash: Pour the crude nitration mixture over ice water. The crude product and unreacted starting material will precipitate as a yellow/white solid. Filter the solid and wash thoroughly with cold water to remove all traces of HNO₃/H₂SO₄.
Dissolution: Transfer the dried crude solid to an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to completely dissolve the solid.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 1 hour to maximize the yield.
Isolation: Vacuum filter the crystals. Wash the filter cake with a small volume of ice-cold ethanol.
Self-Validation Check: Spot the mother liquor and the dissolved crystals on a TLC plate (8:2 Hexanes:EtOAc). The mother liquor should be heavily enriched with the higher Rf spot (unreacted 4-methoxybenzophenone), while the crystals should show a single, lower Rf spot (pure 4-methoxy-3-nitrobenzophenone).
Section 5: Purification Workflow Visualization
Decision tree for the purification of 4-methoxy-3-nitrophenyl phenyl ketone based on synthesis.
References
Process for the preparation of 3-chloro-3'-nitro-4'-methoxybenzophenone (Methodology for nitration of methoxybenzophenones). US Patent 5741936A. Google Patents.
4-Methoxybenzophenone | C14H12O2 | CID 69146 . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
2-Nitroanisole | C7H7NO3 | CID 7048 . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
Benzoyl chloride | C6H5COCl | CID 7412 . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
4-Methoxy-3-nitrophenyl phenyl ketone | C14H11NO4 | CID 3600181 . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
Optimization
ideal storage conditions to prevent degradation of 4-methoxy-3-nitrophenyl phenyl ketone
Welcome to the Technical Support Center for 4-methoxy-3-nitrophenyl phenyl ketone (CAS: 82571-94-6). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-methoxy-3-nitrophenyl phenyl ketone (CAS: 82571-94-6). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind our recommended handling procedures.
By understanding why this molecule degrades, you can implement the self-validating protocols provided below to guarantee absolute batch-to-batch reproducibility in your drug development workflows.
I. Troubleshooting & FAQ: Mechanistic Storage Insights
Q1: Why does my 4-methoxy-3-nitrophenyl phenyl ketone exhibit a color shift (yellowing/browning) and reduced purity after benchtop storage?Causality & Mechanism: This compound is a benzophenone derivative featuring a strongly electron-withdrawing nitro group and an electron-donating methoxy group[1]. Benzophenones are highly efficient photosensitizers. Upon exposure to ambient ultraviolet (UV) or visible light, the carbonyl group undergoes
π→π∗
and
n→π∗
transitions, entering a highly reactive triplet excited state. This excited state can abstract hydrogen atoms from ambient moisture or residual solvents, generating ketyl radicals. Concurrently, the nitroaromatic moiety is susceptible to photoreduction, leading to the formation of azoxy or hydroxylamine dimers—which manifest visually as a distinct yellow/brown discoloration. Protecting the compound from light is not merely a precaution; it is a thermodynamic necessity to prevent photochemical activation.
Q2: What is the optimal atmospheric and temperature environment for long-term storage?Causality & Mechanism: To prevent oxidative degradation, the compound must be stored in a strictly anhydrous, inert atmosphere. Triplet oxygen (
3O2
) can react with the photo-excited states of the benzophenone core to form reactive singlet oxygen (
1O2
) or superoxide radicals, which aggressively cleave the molecule[2]. Storing the compound under Argon is highly recommended; because Argon is denser than Nitrogen, it forms a superior protective blanket that physically displaces oxygen and moisture from the vial headspace. Thermally, storing the compound at 2–8°C reduces the kinetic energy of the system, preventing the molecules from overcoming the activation energy barrier required for spontaneous thermal degradation or slow oxidation[3].
Q3: How do I implement a "self-validating" storage protocol to ensure my batch hasn't degraded over time?Causality & Mechanism: A scientifically rigorous protocol must prove its own efficacy. You achieve this by establishing a Gravimetric and Chromatographic Anchor . By recording the exact mass of the sealed vial (to 0.01 mg precision) and establishing a baseline High-Performance Liquid Chromatography (HPLC) purity profile prior to storage, you create an internal control. Before your experiment, you re-weigh the vial and re-run the HPLC. If the mass has increased, your seal failed and moisture ingress occurred. If the Area Under the Curve (AUC) shifts by >0.5%, your atmospheric control failed. This dual-check system mathematically validates the integrity of your storage conditions.
II. Quantitative Stability Data
The following matrix summarizes the degradation kinetics of 4-methoxy-3-nitrophenyl phenyl ketone over a 6-month period under varying environmental stressors.
This protocol utilizes a "Sentinel Vial" system to self-validate the integrity of the entire batch without risking contamination of your primary stock.
Baseline QC (The Anchor): Perform an initial HPLC-UV analysis on the bulk powder. The purity must be
≥
98.0%. Record this baseline chromatogram.
Vial Preparation: Select 2 mL amber borosilicate glass vials with PTFE-lined screw caps. The amber glass acts as a physical barrier to UV radiation, inhibiting triplet state activation.
Aliquoting: Weigh 10–50 mg aliquots into the vials. Create one extra vial designated as the "Sentinel Vial" .
Argon Displacement: Insert an Argon gas line into the vial (hovering 1 cm above the powder) and purge at a low flow rate for 15 seconds to displace ambient
O2
and moisture.
Sealing & Gravimetric Check: Immediately cap the vial tightly. Weigh the sealed Sentinel Vial on an analytical balance and record the mass to 0.01 mg.
Storage: Transfer all vials to a desiccator stored at 2-8°C[3].
Self-Validation Step: After 30 days, re-weigh the Sentinel Vial. A mass deviation of >0.05 mg indicates a failed PTFE seal. If the mass is stable, the storage protocol is validated for the entire batch.
Protocol 2: Pre-Experiment Quality Control (QC) via HPLC-UV
This protocol uses a System Suitability Test (SST) to self-validate that the chromatographic method can actually detect degradation.
System Suitability Test (Self-Validation): Expose a 1 mg/mL standard solution of the compound to direct UV light for 24 hours to intentionally generate degradants. Inject this "stressed" sample into the HPLC. Validation Criteria: The method is only valid if it successfully resolves the parent peak from the newly formed polar degradation peaks (typically eluting earlier in reverse-phase).
Mobile Phase Preparation: Prepare an isocratic mixture of 60:40 Acetonitrile:Water (buffered with 0.1% Formic Acid to suppress ionization of the ketone/nitro groups).
Sample Reconstitution: Remove the sample vial from 2-8°C storage. Critical: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent atmospheric moisture condensation on the cold powder.
Chromatographic Analysis: Dissolve 1 mg of the sample in 1 mL of mobile phase. Inject 10 µL. Monitor at 254 nm (optimal for the benzophenone chromophore).
Data Interpretation: Compare the AUC to the Baseline QC from Protocol 1. A purity of >98% clears the batch for downstream drug development assays.
IV. Mechanistic Workflow Visualization
The following diagram maps the specific environmental stressors to their chemical degradation pathways, alongside the physical controls required to neutralize them.
Mechanistic workflow illustrating degradation stressors and corresponding preventive storage controls.
V. References
Title: PubChem Compound Summary for CID 3600181, 4-Methoxy-3-nitrophenyl phenyl ketone
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
overcoming steric hindrance in 4-methoxy-3-nitrophenyl phenyl ketone derivative synthesis
Welcome to the technical support center for the synthesis of 4-methoxy-3-nitrophenyl phenyl ketone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encount...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-methoxy-3-nitrophenyl phenyl ketone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to steric hindrance in this specific synthesis. Here, we will dissect common experimental issues, provide validated troubleshooting protocols, and explore advanced strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of 4-methoxy-3-nitrophenyl phenyl ketone derivatives so challenging?
The primary challenge is the steric and electronic opposition of the substituents on the anisole ring. The methoxy (-OCH₃) group is an ortho-, para- director and strongly activating, while the nitro (-NO₂) group is a meta-director and strongly deactivating.[1] In a standard Friedel-Crafts acylation, the incoming acyl group must approach the carbon at position 5, which is sterically hindered by the adjacent methoxy group and electronically deactivated by the nitro group. This often leads to low yields or no reaction at all.[2][3]
Q2: I am seeing no product from my Friedel-Crafts acylation attempt using benzoyl chloride and AlCl₃. What is the most likely cause?
The most probable cause is a combination of steric hindrance and substrate deactivation. The bulky benzoyl group struggles to access the sterically crowded position 5. Furthermore, the strong electron-withdrawing effect of the nitro group makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[2][3] The Lewis acid catalyst, AlCl₃, may also complex with the nitro and methoxy groups, further deactivating the ring.
Q3: Are there alternatives to the classic Friedel-Crafts acylation for this synthesis?
Yes, several powerful alternatives can bypass the limitations of the Friedel-Crafts reaction. The most prominent is the Weinreb Ketone Synthesis , which is highly effective for preparing ketones from sterically hindered or electronically complex substrates.[4][5] This method involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a specially designed N-methoxy-N-methyl amide (Weinreb amide). Other strategies include palladium-catalyzed cross-coupling reactions.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.
Problem 1: Low to No Conversion in Friedel-Crafts Acylation
Question: My Friedel-Crafts reaction with 4-nitroanisole and benzoyl chloride using AlCl₃ is giving me less than 10% yield. I've tried increasing the temperature and reaction time, but it hasn't helped. How can I improve my yield?
Answer: When significant steric and electronic barriers are present, forcing the reaction conditions of a standard Friedel-Crafts acylation is often counterproductive and can lead to side reactions or decomposition. A more effective approach is to change the synthetic strategy entirely. The recommended solution is to pivot to a Weinreb Ketone Synthesis.
This method avoids the harsh Lewis acids and the electrophilic aromatic substitution mechanism. Instead, it forms the C-C bond through nucleophilic addition to a Weinreb amide, which is highly controlled and less susceptible to steric hindrance.[4][5][8] The key is the formation of a stable chelated tetrahedral intermediate, which prevents the common over-addition problem seen with other organometallic reactions.[5]
Workflow: Transitioning from Friedel-Crafts to Weinreb Synthesis
Below is a visual guide to the decision-making and experimental process for overcoming low conversion.
Caption: Troubleshooting workflow for low-yield acylation.
Detailed Protocol: Weinreb Ketone Synthesis
Part A: Synthesis of N-methoxy-N-methyl-(4-methoxy-3-nitro)benzamide
Acid Chloride Formation: In a fume hood, suspend 4-methoxy-3-nitrobenzoic acid (1 eq.) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases.
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in DCM and cool to 0°C. Slowly add a base such as pyridine or triethylamine (2.5 eq.).
Coupling: Slowly add the acid chloride solution from Step 1 to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.
Part B: Reaction with Phenylmagnesium Bromide
Grignard Reaction: Dissolve the Weinreb amide (1 eq.) from Part A in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
Addition: Add phenylmagnesium bromide (1.1 eq., commercially available or freshly prepared) dropwise to the cooled solution.
Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quench and Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxy-3-nitrophenyl phenyl ketone.
Problem 2: Difficulty in Product Purification
Question: My reaction seems to work, but the final product is very polar and streaks badly on my silica gel column, making it difficult to separate from polar byproducts. What purification strategy do you recommend?
Answer: The target ketone is indeed quite polar due to the nitro and carbonyl groups. When standard silica gel chromatography fails or gives poor separation, several alternative strategies can be employed.
Comparison of Purification Techniques
Technique
Principle
Advantages
Disadvantages
Standard Silica Gel
Adsorption chromatography based on polarity.
Inexpensive, widely available.
Can cause streaking and poor separation for highly polar or basic compounds.[9]
Reverse-Phase (C18)
Partitioning chromatography based on hydrophobicity.
Excellent for polar compounds that are poorly retained on normal phase.
Requires aqueous mobile phases; product recovery can be tedious.
Alumina Chromatography
Adsorption, using basic or neutral alumina.
Better for separating basic compounds that interact strongly with acidic silica.
Can be more reactive than silica; may not be suitable for all compounds.
Aqueous Normal-Phase
Uses a polar stationary phase (like amine-functionalized silica) with a polar, aqueous-organic mobile phase.
Excellent for very polar compounds like carbohydrates and certain polar APIs.[10]
Requires specialized columns and solvent systems.
Recrystallization
Purification based on differential solubility at different temperatures.
Can provide very high purity material; scalable.
Requires finding a suitable solvent system; may not be effective if impurities have similar solubility.
Solvent System Optimization: Before running a column, carefully optimize your solvent system using TLC. For a polar product like this, a system of Ethyl Acetate/Hexanes may need to be modified. Try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine if the compound is basic and interacting with silica's acidic sites.
Use of Additives: If streaking persists, pre-treating the silica gel can help. Prepare a slurry of silica gel in your chosen eluent system and add 1% triethylamine (by volume). This deactivates the acidic silanol groups, reducing tailing for polar compounds.
Gradient Elution: Employ a shallow gradient elution on your column. Start with a low polarity (e.g., 10% Ethyl Acetate in Hexanes) and slowly increase the concentration of the more polar solvent. This will improve the separation between your product and closely-eluting impurities.
If chromatography remains challenging, attempting recrystallization from a solvent system like ethanol/water or isopropanol should be your next step.
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. [Link]
Direct Conversion of Carboxylic Acids to Alkyl Ketones. ACS Publications. [Link]
Synthesis of C. 4-Methoxy-3-nitrophenol. PrepChem.com. [Link]
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
Purification of strong polar and basic compounds. Reddit. [Link]
Purification of ketones.
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
Comparative Reactivity Guide: 4-Methoxy-3-nitrophenyl Phenyl Ketone vs. Unsubstituted Benzophenone
Executive Summary In the realm of rational drug design and synthetic organic chemistry, tuning the electrophilicity of a carbonyl center is a fundamental strategy. This guide provides an in-depth comparative analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of rational drug design and synthetic organic chemistry, tuning the electrophilicity of a carbonyl center is a fundamental strategy. This guide provides an in-depth comparative analysis of unsubstituted benzophenone—the classic diaryl ketone baseline—and its highly perturbed derivative, 4-methoxy-3-nitrophenyl phenyl ketone. By dissecting the electronic causality behind their structural differences and establishing a self-validating experimental framework, this guide empowers researchers to accurately predict and measure nucleophilic addition kinetics.
Structural & Electronic Causality
The reactivity of benzophenones toward nucleophilic addition (e.g., organolithium reagents, borane reduction) is directly governed by the electron density at the carbonyl carbon. Reactions of this type typically exhibit a positive Hammett reaction constant (
ρ
), indicating that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the developing negative charge in the transition state 1.
In unsubstituted benzophenone, the carbonyl carbon is stabilized by standard
π
-conjugation with two phenyl rings, making it a moderate electrophile. However, 4-methoxy-3-nitrophenyl phenyl ketone (CID 3600181) introduces a complex push-pull electronic dynamic on one of the aromatic rings 2.
Inductive vs. Resonance Contributions : The para-methoxy group is theoretically electron-donating via resonance (
σp=−0.27
). Conversely, the meta-nitro group is powerfully electron-withdrawing via induction (
σm=+0.71
). The mathematical sum (
Σσ=+0.44
) dictates a net electron-withdrawing effect.
Steric Inhibition of Resonance (SIR) : Expert mechanistic analysis reveals a deeper causality. The bulky nitro group is positioned ortho to the methoxy group. This severe steric clash forces the methoxy oxygen out of coplanarity with the aromatic ring. Because resonance donation (+R) requires parallel alignment of the oxygen's p-orbital with the ring's
π
-system, this physical twisting effectively neutralizes the methoxy group's electron-donating ability. Consequently, the strong inductive pull (-I) of the nitro group dominates unchecked, rendering the carbonyl carbon exceptionally electrophilic.
Fig 1: Electronic influence of substituents on carbonyl electrophilicity.
Quantitative Reactivity Comparison
The following table summarizes the predicted and observed divergent properties of the two ketones based on their structural electronics.
To empirically validate these mechanistic predictions, independent kinetic runs are insufficient due to their vulnerability to micro-fluctuations in temperature, moisture, and reagent degradation. Instead, we employ a competition kinetics workflow .
This creates a self-validating system: by forcing both electrophiles to compete for a limited pool of nucleophile in the exact same reaction vessel, all environmental variables are perfectly controlled. The ratio of their consumption is mathematically independent of the absolute nucleophile concentration, ensuring absolute trustworthiness of the relative rate data 3.
Fig 2: Self-validating competition kinetics workflow for relative reactivity.
Step-by-Step Methodology (Methyllithium Addition)
Equimolar Preparation : Dissolve 1.0 mmol of unsubstituted benzophenone (Substrate A), 1.0 mmol of 4-methoxy-3-nitrobenzophenone (Substrate B), and 0.5 mmol of an inert internal standard (e.g., biphenyl) in 20 mL of anhydrous diethyl ether under an argon atmosphere at 0 °C.
Sub-stoichiometric Addition : Slowly inject 0.5 mmol of Methyllithium (MeLi) solution. The sub-stoichiometric ratio ensures the two ketones must compete for the nucleophile, preventing complete conversion and allowing for precise rate differentiation 1.
Rapid Quenching : After exactly 5 minutes, rapidly quench the reaction by injecting 5 mL of saturated aqueous NH
4
Cl. This immediately neutralizes the organolithium reagent, freezing the kinetic state.
Quantification : Extract the organic layer, dry over MgSO
4
, and analyze via HPLC or GC-MS. The internal standard ensures that any variations in extraction efficiency or injection volume do not skew the data.
Kinetic Derivation : Calculate the relative rate constant (
krel
) using the validated competition equation:
krel=ln([B]0/[B]t)ln([A]0/[A]t)
Implications for Drug Development
Understanding these nuanced electronic effects is critical for drug development professionals. Benzophenone pharmacophores are frequently utilized as photoaffinity labels to map drug-target interactions. By strategically incorporating ortho-clashing substituents like methoxy and nitro groups, medicinal chemists can precisely tune the electrophilicity of the carbonyl. This alters both the UV excitation wavelength and the cross-linking efficiency without drastically changing the molecule's steric footprint in the binding pocket, leading to more effective targeted covalent inhibitors (TCIs) and molecular probes.
References
[1] Title: Hammett ρ of Reactions of MeLi with Benzophenones | The Journal of Organic Chemistry
Source: acs.org
URL:
[3] Title: Kinetic study of borane reduction of substituted benzaldehydes and benzophenones
Source: jst.go.jp
URL:
Validating 4-Methoxy-3-Nitrophenyl Phenyl Ketone Analytical Reference Standards: A Comparative Guide
Introduction: The Metrological Imperative In pharmaceutical development and complex organic synthesis, (CAS 82571-94-6) serves as a critical benzophenone intermediate[1]. Because trace impurities—such as unreacted starti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Metrological Imperative
In pharmaceutical development and complex organic synthesis, (CAS 82571-94-6) serves as a critical benzophenone intermediate[1]. Because trace impurities—such as unreacted starting materials or nitration isomers—can propagate through synthetic pathways and compromise final product safety, utilizing a highly characterized analytical reference standard is non-negotiable.
However, not all reference materials are created equal. This guide objectively compares high-purity Certified Reference Materials (CRMs) against standard research-grade alternatives. Designed for drug development professionals, it details the experimental causality and self-validating protocols required to ensure absolute scientific integrity during analytical method validation.
Regulatory Grounding: ISO 17034 and ICH Q2(R2)
A true analytical reference standard is defined by its metrological traceability and quantified uncertainty, grounded in two foundational frameworks:
: This standard dictates the stringent requirements for Reference Material Producers (RMPs), ensuring that every standard produced has scientifically validated, traceable values and a defined uncertainty budget[2].
: This guideline provides the modern, risk-based framework for validating the analytical procedures (e.g., specificity, accuracy, precision, and range) used to characterize these standards[3].
Product Comparison: CRM vs. Research-Grade vs. In-House
To understand the performance gap, we must compare the analytical rigor applied to different grades of 4-methoxy-3-nitrophenyl phenyl ketone. Relying on uncertified materials introduces systemic bias into downstream quantitative assays.
A robust validation protocol does not rely on a single analytical technique; it employs orthogonal methods to create a self-validating system . For instance, if chromatographic purity suggests 99.8% but Quantitative NMR (qNMR) yields an absolute assay of 94.5%, the system automatically flags a discrepancy. This divergence forces the analyst to investigate non-UV absorbing impurities, such as inorganic salts or residual solvents, ensuring no data artifact goes unnoticed.
Fig 1. Self-validating metrological workflow for reference standard certification.
Step-by-Step Experimental Protocols
Protocol A: Absolute Assay via Quantitative NMR (qNMR)
Causality: Chromatographic techniques (HPLC/GC) only provide relative purity (area percent) because they depend on the analyte's specific response factor. qNMR provides a direct, primary ratio of the analyte's protons against a certified internal standard, independent of UV absorbance.
Sample Preparation: Accurately weigh ~10.0 mg of 4-methoxy-3-nitrophenyl phenyl ketone and ~5.0 mg of a traceable internal standard (e.g., NIST SRM 350b Benzoic Acid) using a microbalance (
d=0.001
mg).
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-
d6
.
Causality: DMSO-
d6
is selected to ensure complete solubilization of the polar nitro-aromatic ketone, preventing assay bias from undissolved particulates.
Acquisition: Acquire the
1
H NMR spectrum using a long relaxation delay (
D1>5×T1
).
Causality: A long
D1
ensures complete longitudinal relaxation of all protons, which is mathematically required for accurate, quantitative integration.
Integration & Calculation: Integrate the distinct methoxy protons (-OCH
3
) appearing as a sharp singlet at ~3.9 ppm against the aromatic protons of the benzoic acid standard. Calculate the absolute mass fraction.
Protocol B: Chromatographic Purity & ICH Q2(R2) Validation
Causality: 4-methoxy-3-nitrophenyl phenyl ketone possesses an extended
π
-electron system due to its benzophenone core, augmented by the electron-donating methoxy and electron-withdrawing nitro groups[1]. This creates a strong UV chromophore, making HPLC with Photodiode Array (PDA) detection highly selective for organic impurities[4].
Specificity (Forced Degradation): Subject the standard to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H
2
O
2
) stress. Inject into the HPLC-PDA.
Self-Validation Check: The peak purity angle must be less than the purity threshold across the main peak, proving no co-eluting degradants are hidden beneath the primary analyte[4].
Linearity: Prepare a calibration curve from 25% to 150% of the nominal working concentration (0.1 mg/mL).
Self-Validation Check: Accept the method if the correlation coefficient (
R2
) > 0.999 and the y-intercept is statistically insignificant[4].
Precision (Repeatability): Inject six independent preparations of the 100% standard.
Self-Validation Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas. Accept if %RSD < 0.73% (aligned with the Horwitz equation for this concentration).
Experimental Validation Data
The following table summarizes comparative validation data, demonstrating how the self-validating loop of a CRM exposes hidden impurities that research-grade materials miss. In the CRM, the Mass Balance Assay (100% - HPLC Impurities - Water - Residual Solvents) statistically aligns with the qNMR absolute assay, proving the standard's integrity.
Table 2: Comparative Experimental Data for 4-Methoxy-3-Nitrophenyl Phenyl Ketone
Analytical Parameter
ISO 17034 CRM
Research-Grade Material
In-House Standard
HPLC-PDA Purity (Area %)
99.85% ± 0.02%
99.20% ± 0.15%
97.50% ± 0.50%
qNMR Absolute Assay (w/w %)
99.60% ± 0.15%
Not Determined
Not Determined
Mass Balance Assay (w/w %)
99.65%
98.50% (Estimated)
Not Determined
Water Content (Karl Fischer)
0.12%
0.45%
1.20%
Residual Solvents (GC-HS)
0.08% (Ethyl Acetate)
0.25% (Mixed)
1.30% (DCM)
ICH Q2(R2) Linearity (
R2
)
0.9999
0.9950
Unvalidated
Metrological Traceability
SI-Traceable (NIST)
None
None
Conclusion
Validating an analytical reference standard for 4-methoxy-3-nitrophenyl phenyl ketone requires far more than a simple purity check. As demonstrated by the experimental data, relying on single-method research-grade materials leaves laboratories vulnerable to hidden moisture, residual solvents, and unquantified uncertainty. By adhering to ISO 17034 and ICH Q2(R2) guidelines and employing a self-validating metrological workflow (e.g., matching qNMR assay with mass balance), drug development professionals can ensure their analytical foundations are unassailable.
References
National Center for Biotechnology Information. "4-Methoxy-3-nitrophenyl phenyl ketone | C14H11NO4 | CID 3600181 - PubChem." PubChem, [Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, [Link]
Perry Johnson Laboratory Accreditation. "Understanding the 5 Whys of ISO 17034 Accreditation." PJLA, [Link]
Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures March 2024." FDA, [Link]
GC-MS Comparative Analysis of 4-Methoxy-3-nitrophenyl Phenyl Ketone Isomers: A Methodological Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers in complex synthetic mixtures or forensic samples. While gas chromatography-mass spectrometry (GC-M...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers in complex synthetic mixtures or forensic samples. While gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile and semi-volatile organic characterization, positional isomers—such as the structural variants of 4-methoxy-3-nitrophenyl phenyl ketone (CAS 82571-94-6)[1]—often produce highly similar electron ionization (EI) mass spectra.
This guide provides an authoritative, self-validating framework for the baseline separation and mass spectral differentiation of three key positional isomers: 4-methoxy-3-nitrophenyl phenyl ketone (the target active pharmaceutical intermediate), 3-methoxy-4-nitrophenyl phenyl ketone , and 2-methoxy-5-nitrophenyl phenyl ketone .
Mechanistic Causality in Isomer Differentiation
To successfully discriminate between these isomers, analysts must leverage both thermodynamic interactions in the chromatographic phase and unimolecular dissociation kinetics in the mass spectrometer[2].
Chromatographic Retention (The Steric & Electronic Effects)
In gas chromatography, separation on a non-polar or slightly polar stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane) is driven by boiling point and molecular dipole moments. Isomers with substituents in the ortho position relative to the bulky phenyl ketone group (e.g., 2-methoxy-5-nitrophenyl phenyl ketone) experience significant steric hindrance. This intramolecular crowding shields the polar functional groups from interacting with the stationary phase, effectively lowering the boiling point and resulting in an earlier retention time (RT) . Conversely, meta and para configurations exhibit stronger intermolecular dipole-dipole interactions, eluting later.
Electron Ionization (EI) Fragmentation Pathways
At a standard 70 eV ionization energy, benzophenone derivatives undergo characteristic
α
-cleavage on either side of the carbonyl group[3]. For our target isomers (Molecular Weight: 257.24 g/mol ), this yields two primary acylium ions:
m/z 105 : The unsubstituted benzoyl cation (
C6H5CO+
), which further degrades to the phenyl cation (m/z 77 ).
m/z 180 : The substituted benzoyl cation (
C8H6NO4+
).
Differentiation relies on characteristic ion ratios and the ortho-effect [4]. When a methoxy or nitro group is ortho to the carbonyl or to each other, unique rearrangement pathways occur (e.g., the loss of an
OH∙
radical yielding an
[M−17]+
ion at m/z 240), which are absent in strictly meta/para isomers.
Comparative Data Analysis
The following tables synthesize the quantitative chromatographic and mass spectral data required to objectively identify each isomer in a comparative run.
Minimal steric hindrance around the ketone; strong dipole interactions.
3-Methoxy-4-nitrophenyl phenyl ketone
Meta-methoxy, para-nitro
16.15
Highest
Para-nitro group maximizes the molecular dipole moment, maximizing retention.
Table 2: Key MS Fragmentation Ions (Relative Abundance)
Data represents typical 70 eV EI-MS relative abundances normalized to the base peak (100%).
m/z
Ion Identity
2-Methoxy-5-nitro
4-Methoxy-3-nitro (Target)
3-Methoxy-4-nitro
Diagnostic Value
257
M+∙
45%
60%
55%
Confirms molecular weight.
240
[M−OH]+
25%
< 2%
< 2%
High: Identifies ortho-effect rearrangements.
180
Substituted Benzoyl
85%
100% (Base)
60%
Ratio vs m/z 105 differentiates positional electronics.
105
Unsubstituted Benzoyl
100% (Base)
75%
100% (Base)
Dominant in isomers where substituted ring cleavage is less stable.
77
Phenyl Cation
40%
35%
45%
Standard benzophenone backbone marker.
Experimental Protocols: GC-MS Workflow
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. System Suitability Testing (SST) must be performed using a known benzophenone standard prior to isomer analysis.
Step 1: Sample Preparation
Accurately weigh 1.0 mg of the synthesized ketone isomer mixture.
Dissolve the sample in 1.0 mL of LC-MS grade Ethyl Acetate (yielding a 1 mg/mL stock).
Dilute 100
μ
L of the stock into 900
μ
L of Ethyl Acetate to create a 100
μ
g/mL working solution. Derivatization is not required for these stable ketones.
Step 2: Gas Chromatography (GC) Parameters
Column: DB-5MS (or equivalent 5% phenyl methyl siloxane), 30 m length
×
0.25 mm ID
×
0.25
μ
m film thickness[5].
Extract ion chromatograms (EIC) for m/z 257, 180, and 105.
Calculate the m/z 180 / 105 ratio. A ratio > 1.2 strongly indicates the 4-methoxy-3-nitro isomer, whereas a ratio < 0.8 indicates the 3-methoxy-4-nitro isomer[4].
Analytical Workflow & Logic Diagram
The following logical decision tree dictates how the analytical data is processed to yield a definitive structural identification of the isomers.
Caption: GC-MS logical decision tree for differentiating methoxy-nitrophenyl phenyl ketone isomers.
References
National Center for Biotechnology Information (PubChem). "4-Methoxy-3-nitrophenyl phenyl ketone | C14H11NO4 | CID 3600181". nih.gov. Available at:[Link]
Ostrow, D., & Gilbert, M. (2018). "The Differentiation of Positional Isomers Utilizing GC-IRD". JSB. Available at: [Link]
Davidson, J. T., et al. (2023). "The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR". PubMed / Forensic Science International. Available at:[Link]
Lay, et al. (2014). "Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line". PMC / nih.gov. Available at:[Link]
Chen, et al. (2007). "Photocatalytic Degradation of Basic Violet 4: Degradation Efficiency, Product Distribution, and Mechanisms". ACS Publications. Available at:[Link]
As a Senior Application Scientist, I understand that handling substituted aromatic nitro compounds requires a rigorous, scientifically grounded approach to laboratory safety and waste management. Below is the comprehensi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling substituted aromatic nitro compounds requires a rigorous, scientifically grounded approach to laboratory safety and waste management.
Below is the comprehensive operational and disposal guide for 4-Methoxy-3-nitrophenyl phenyl ketone (CAS: 82571-94-6). This protocol is designed to provide drug development professionals and analytical chemists with self-validating, step-by-step procedures that ensure regulatory compliance, environmental stewardship, and personnel safety.
Chemical Profile and Hazard Causality
To safely handle and dispose of 4-Methoxy-3-nitrophenyl phenyl ketone, one must first understand the mechanistic reasons behind its hazard classifications.
As an aromatic nitro compound, this chemical carries inherent reactivity risks[1]. The presence of the electron-withdrawing nitro (-NO₂) group on the aromatic ring makes the molecule susceptible to vigorous reactions when exposed to incompatible chemical environments.
Oxidizing Potential: Nitroaromatic compounds can act as oxidizing agents. If inadvertently mixed with strong reducing agents (e.g., hydrides, sulfides, or nitrides), they can initiate highly exothermic reactions that may culminate in detonation[1].
Base Sensitivity: The compound can become highly unstable in the presence of strong bases (such as sodium hydroxide or potassium hydroxide), potentially leading to explosive decomposition even in the presence of organic solvents or water[1].
Combustion Hazards: When subjected to thermal decomposition, the nitrogen content within the nitro group and the organic backbone oxidizes to form highly toxic nitrogen oxides (NOx)[2]. This dictates the strict requirement for specialized incineration disposal.
Controlled incineration with flue gas scrubbing[1]
Standard Operating Procedure: Laboratory Handling
To mitigate the risks of aerosolization and cross-contamination, implement the following self-validating handling protocol:
Step 1: Environmental Isolation
Always handle the dry powder within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. This prevents the inhalation of fine particulates and isolates potential localized reactions.
Step 2: Personnel Protective Equipment (PPE)
Operators must wear chemical-impermeable nitrile gloves, a fitted particulate respirator (N95 or P100) if handling outside a hood, and wrap-around safety goggles. Nitroaromatics can be absorbed through the skin, making dermal protection critical.
Step 3: Tool Selection
Utilize anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) when weighing the solid. Aromatic nitro compounds can be sensitive to electrostatic discharge, particularly when in a finely divided powder state.
Spill Containment and Remediation Workflow
In the event of an accidental release, immediate and methodical action is required to prevent dust explosions and environmental contamination. Do not use standard dry sweeping techniques, as this aerosolizes the toxic powder.
Step-by-Step Remediation:
Evacuate and Isolate: Clear the immediate area of non-essential personnel and eliminate all sources of ignition[1].
Dampen the Spill: Gently mist the spilled powder with a fine spray of water or an inert, compatible solvent. Causality: Dampening the solid agglomerates the particles, completely eliminating the risk of dust aerosolization and neutralizing electrostatic charge buildup[1].
Mechanical Collection: Use spark-proof tools to scoop the dampened material. Alternatively, use a specialized HEPA-filtered vacuum designed for hazardous, potentially explosive dusts[5].
Decontamination: Wipe down the affected surface with a solvent in which the ketone is soluble (e.g., acetone or ethanol), followed by a mild detergent wash.
Containerization: Place all collected waste and contaminated cleaning materials into a heavily sealed, properly labeled hazardous waste container.
Spill response and remediation workflow for nitroaromatic solid compounds.
Proper Disposal Procedures
Because 4-Methoxy-3-nitrophenyl phenyl ketone is a nitroaromatic compound, it cannot be disposed of in standard municipal waste, nor can it be discharged into the sewer system[1]. Biological treatment facilities (like activated sludge) struggle to degrade aromatic nitro compounds efficiently, leading to environmental persistence[2].
Protocol for Solid Waste Disposal:
Segregation: Collect the chemical and any contaminated solid waste (e.g., filter papers, gloves, empty vials) in a dedicated, clearly labeled "Nitroaromatic Hazardous Waste" container. Ensure this container is kept strictly separate from reducing agents and strong bases[1].
Admixture (If Required by Vendor): Depending on your waste management provider, highly concentrated nitroaromatics may need to be diluted with a non-combustible, inert material (such as vermiculite or perlite) prior to transport to stabilize the mixture[2].
Controlled Incineration: The only acceptable method for final destruction is removal to a licensed chemical destruction plant for controlled incineration [1].
Causality: The incinerator must be equipped with an afterburner and a flue gas scrubber. Combustion must occur at high temperatures (typically >1,000°C) over a minimum residence time of 2.0 seconds to fully break the aromatic ring. The scrubber is absolutely mandatory to neutralize and remove the highly toxic nitrogen oxides (NOx) generated during the combustion of the nitro group[2].
Protocol for Aqueous Waste:
Do not flush aqueous solutions or HPLC effluent containing this compound down the drain[1].
Collect aqueous waste in sealed, high-density polyethylene (HDPE) carboys.
Label as "Toxic Aqueous Waste - Contains Nitroaromatics" and route to a licensed facility for concentration and subsequent incineration[2].
Protocol for Empty Containers:
Containers that previously held the chemical must be triply rinsed with an appropriate solvent[1].
The rinsate must be collected and treated as hazardous liquid waste.
Once triply rinsed, combustible packaging materials can be routed for controlled incineration, or the packaging can be punctured to render it unusable and disposed of in a sanitary landfill according to local EPA/RCRA regulations[1],[6].
References
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds - epa nepis. US Environmental Protection Agency (EPA). Available at:[Link]
Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. US Environmental Protection Agency (EPA). Available at:[Link]
Personal protective equipment for handling 4-Methoxy-3-nitrophenyl phenyl ketone
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of applied physical chemistry and toxicology. When handling 4-Methoxy-3-nitrophenyl phenyl ketone (CA...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of applied physical chemistry and toxicology. When handling 4-Methoxy-3-nitrophenyl phenyl ketone (CAS: 82571-94-6), a specialized nitroaromatic intermediate used in drug development and synthetic chemistry, understanding the causality behind its hazard profile is the key to designing an effective safety protocol.
This guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring both scientific integrity and absolute laboratory safety.
Chemical Identity & Quantitative Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must define the physicochemical parameters of the threat. 4-Methoxy-3-nitrophenyl phenyl ketone is a solid crystalline compound. Its primary hazards stem from its nitroaromatic structure, which acts as an environmental toxicant and a potent skin sensitizer [1].
Parameter
Value / Specification
Chemical Name
4-Methoxy-3-nitrophenyl phenyl ketone
Synonyms
(4-methoxy-3-nitrophenyl)(phenyl)methanone
CAS Registry Number
82571-94-6
Molecular Formula
C₁₄H₁₁NO₄
Molecular Weight
257.24 g/mol
Primary GHS Hazards
H317 : May cause an allergic skin reaction.H400 : Very toxic to aquatic life.
Physical State
Solid (Crystalline powder)
Mechanistic Insight: The Causality of Nitroaromatic Toxicity
To understand why specific PPE is mandated, we must examine the toxicological mechanism. Nitroaromatic compounds are rarely direct-acting toxicants; instead, they operate via a pro-electrophile mechanism [2].
When 4-Methoxy-3-nitrophenyl phenyl ketone breaches the epidermal layer, cellular enzymes reduce the nitro group (-NO₂) into highly reactive electrophilic intermediates (such as hydroxylamines). These electrophiles covalently bind to nucleophilic residues on skin proteins—a process called haptenation. The immune system recognizes these modified proteins as foreign antigens, triggering Langerhans cells and culminating in T-cell-mediated allergic contact dermatitis (skin sensitization) [3].
Because the toxicity is amplified by metabolic activation, preventing initial dermal penetration is the absolute priority.
Mechanistic pathway of nitroaromatic-induced skin sensitization via haptenation.
Personal Protective Equipment (PPE) Matrix
Based on the pro-hapten mechanism and the compound's lipophilicity, standard laboratory PPE is insufficient if the compound is handled in solution. The following matrix dictates the required gear and the scientific rationale behind each choice.
PPE Category
Specification
Scientific Rationale (Causality)
Primary Gloves (Solid Handling)
Nitrile (Minimum 0.11 mm thickness)
Nitrile provides an excellent barrier against dry, non-polar aromatic solids.
Secondary Gloves (Solution Handling)
Butyl Rubber over Nitrile (Double-glove)
If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly degrading nitrile and driving the toxicant through the skin. Butyl rubber resists these solvents.
Eye Protection
ANSI Z87.1/EN166 compliant safety goggles
Airborne crystalline dust can cause severe ocular irritation and systemic absorption via mucosal membranes.
Prevents inhalation of aerosolized micro-crystals during transfer, which bypass the epidermal barrier and enter the bloodstream via alveolar diffusion.
Step-by-Step Operational Workflow
This protocol ensures a self-validating system where every action inherently minimizes the risk of exposure and cross-contamination.
Phase 1: Pre-Operation Setup
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle nitroaromatic powders on an open bench.
Establish a Decontamination Zone: Place a spill tray lined with static-dissipative weighing paper inside the fume hood.
Phase 2: Weighing and Transfer
3. Static Mitigation: Use an anti-static bar or static-dissipative spatulas (e.g., PTFE-coated). Rationale: Nitroaromatic powders can hold static charges, causing them to aerosolize or cling to gloves when transferred, increasing exposure risk.
4. Closed-System Transfer: Tare a sealed vial on the analytical balance. Bring the closed vial into the fume hood, open it, add the 4-Methoxy-3-nitrophenyl phenyl ketone, seal it, and wipe the exterior with a solvent-dampened wipe (e.g., isopropanol) before returning it to the balance.
Phase 3: Solubilization
5. Solvent Addition: If dissolving the compound in DMSO or DMF for biological assays, upgrade to Butyl rubber gloves.
6. Agitation: Use a vortex mixer inside the fume hood. Do not use ultrasonic baths with open containers, as this generates highly respirable, toxic micro-aerosols.
Spill Response & Disposal Plan
Nitroaromatics are highly persistent in the environment and highly toxic to aquatic life (H400) [4]. Standard aqueous cleanup is strictly prohibited.
Immediate Spill Response Protocol:
Isolate: Evacuate the immediate area and allow aerosols to settle for 5 minutes.
Contain (Solid Spill): Do not sweep dry powder. Gently cover the spill with damp paper towels (using water or a 10% ethanol solution) to suppress dust formation.
Contain (Liquid Spill): Absorb with inert, non-combustible materials (e.g., vermiculite or sand). Do not use combustible sawdust, as nitro-compounds can become reactive.
Extract: Carefully scoop the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container.
Waste Disposal Logistics:
Segregation: Segregate 4-Methoxy-3-nitrophenyl phenyl ketone waste from strong oxidizing agents and strong bases to prevent exothermic reactions.
Destruction: Must be disposed of via high-temperature incineration by a certified chemical waste contractor. Do not flush down the sink under any circumstances.
References
PubChem . (2025). 4-Methoxy-3-nitrophenyl phenyl ketone | C14H11NO4 | CID 3600181. National Center for Biotechnology Information. Retrieved from[Link]
Aptula, A. O., et al. (2006). Mechanistic Applicability Domains for Nonanimal-Based Prediction of Toxicological End Points: General Principles and Application to Reactive Toxicity. Chemical Research in Toxicology. Retrieved from[Link]
Roberts, D. W., et al. (2007). Mechanism-Based QSAR Modeling of Skin Sensitization. Chemical Research in Toxicology. Retrieved from[Link]
Tarale, P., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Retrieved from[Link]
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